Product packaging for N,N-Dipropylacetamide(Cat. No.:CAS No. 1116-24-1)

N,N-Dipropylacetamide

Cat. No.: B073813
CAS No.: 1116-24-1
M. Wt: 143.23 g/mol
InChI Key: IFTIBNDWGNYRLS-UHFFFAOYSA-N
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Description

N,N-Dipropylacetamide is a synthetic organic compound belonging to the class of N,N-dialkylamides, recognized for its neuropharmacological research value. This acetamide derivative is primarily investigated for its potential neuromodulatory and neuroprotective properties. Its mechanism of action is associated with the modulation of central nervous system (CNS) activity, potentially influencing GABAergic and glutamatergic neurotransmission pathways. Researchers utilize this compound as a valuable chemical tool in preclinical neuroscience studies to explore mechanisms of seizure disorders, neuronal excitability, and neuroprotection. The compound's structure, featuring dual propyl chains on the nitrogen atom, contributes to its specific lipophilicity and biological activity profile, making it a subject of interest in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for laboratory research applications only, providing scientists with a high-purity compound to advance the understanding of neurological function and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B073813 N,N-Dipropylacetamide CAS No. 1116-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTIBNDWGNYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061499
Record name Acetamide, N,N-dipropyl-
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1116-24-1
Record name N,N-Dipropylacetamide
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Record name Dipropylacetamide
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Record name Acetamide, N,N-dipropyl-
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Record name Acetamide, N,N-dipropyl-
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Record name N,N-dipropylacetamide
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Record name DIPROPYLACETAMIDE
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Foundational & Exploratory

What are the physical properties of N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N,N-Dipropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a valuable compound in various research and development applications. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[1] It is an organic compound characterized by its amide functional group, where a carbonyl group is bonded to a nitrogen atom that is further substituted with two propyl groups.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][4]
Boiling Point 87 °C at 6 mmHg
Density 0.89 g/cm³
Refractive Index (n_D) 1.4425 - 1.4445
Flash Point 88 °C
Solubility Soluble in organic solvents.[1]
Appearance Colorless to pale yellow liquid.[1]

Experimental Protocols for Property Determination

This section details the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, a distillation method or the Thiele tube method can be employed.[5]

Protocol: Distillation Method [5][6]

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or a sand bath.

  • Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be accurately measured using a pycnometer or a digital density meter.[7][8][9][10][11]

Protocol: Pycnometer Method [7][8][9]

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty pycnometer using an analytical balance.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded.

  • Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Protocol: Abbe Refractometer Method [1][12][13][14][15]

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The OECD Guideline 105 provides standard methods for determining the water solubility of chemicals.[16][17][18]

Protocol: Flask Method (for solubilities > 10⁻² g/L) [16][17][18]

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • Equilibration: Stopper the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium. This may take 24 hours or more.

  • Phase Separation: Allow the mixture to stand to separate the undissolved solute from the solution. If necessary, centrifuge or filter the sample.

  • Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., gas chromatography, HPLC). This concentration represents the solubility of the compound in that solvent at the given temperature.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and provide a comprehensive understanding of its nature. The following diagram illustrates the hierarchical relationship of the key physical properties discussed.

G Physical Properties of this compound Molecular_Structure Molecular Structure (C₈H₁₇NO) Molecular_Weight Molecular Weight (143.23 g/mol) Molecular_Structure->Molecular_Weight Intermolecular_Forces Intermolecular Forces (Dipole-Dipole, London Dispersion) Molecular_Structure->Intermolecular_Forces Refractive_Index Refractive Index (1.4425 - 1.4445) Molecular_Structure->Refractive_Index Density Density (0.89 g/cm³) Molecular_Weight->Density Boiling_Point Boiling Point (87 °C @ 6 mmHg) Intermolecular_Forces->Boiling_Point Solubility Solubility (Soluble in organic solvents) Intermolecular_Forces->Solubility Flash_Point Flash Point (88 °C) Intermolecular_Forces->Flash_Point

Relationship between molecular characteristics and physical properties.

References

N,N-Dipropylacetamide chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of N,N-Dipropylacetamide, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

This compound is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two n-propyl groups.[1] It is a colorless to pale yellow liquid at room temperature and is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

  • IUPAC Name: this compound[2]

  • Chemical Formula: C₈H₁₇NO[1][3]

  • Molecular Structure:

Table 1: Chemical Identifiers

Identifier Value
CAS Number 1116-24-1[3]
PubChem CID 70690[2]
IUPAC Name This compound[2]
SMILES CCCN(CCC)C(=O)C[2]
InChI InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3[3]

| InChIKey | IFTIBNDWGNYRLS-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a stable compound with a relatively high boiling point and low volatility compared to simpler amides. It is soluble in organic solvents.[1]

Table 2: Physicochemical Data for this compound

Property Value
Molecular Weight 143.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 207.3 °C at 760 mmHg[4] 87 °C at 6 mmHg[5][6]
Density 0.868 g/cm³[4] 0.89 g/cm³[5][6]
Flash Point 78.2 °C[4] 88 °C[5][6]
Refractive Index 1.4425 - 1.4445[4][5]

| Solubility | Soluble in organic solvents[1] |

Experimental Protocols

Synthesis of this compound via Acylation of Dipropylamine

The most common method for synthesizing N,N-disubstituted acetamides is the acylation of the corresponding secondary amine. The following protocol describes a standard Schotten-Baumann reaction condition, which is a reliable method for this transformation.

Reaction: (CH₃CH₂CH₂)₂NH + CH₃COCl → (CH₃CH₂CH₂)₂NC(O)CH₃ + HCl

Materials and Equipment:

  • Dipropylamine (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or Toluene as solvent

  • Triethylamine (TEA) or Pyridine (1.1 eq) as a base/HCl scavenger

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • Reaction Setup: A three-neck round-bottom flask is charged with dipropylamine (1.0 eq) and anhydrous dichloromethane. The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

  • Addition of Base: Triethylamine (1.1 eq) is added to the stirring solution.

  • Addition of Acylating Agent: Acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Analysis Methods

Technique Experimental Protocol Summary
¹H NMR The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
¹³C NMR The ¹³C NMR spectrum is acquired using the same sample and instrument as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single peaks for each unique carbon atom.
Infrared (IR) Spectroscopy The IR spectrum is often recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, this is typically done neat (without solvent) using a thin film between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum shows a characteristic strong C=O (amide I) stretching band around 1650 cm⁻¹.

| Mass Spectrometry (MS) | Mass spectra are commonly obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2] The sample is injected into the GC, separated from impurities, and then ionized. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments. |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 Dipropylamine ((CH₃CH₂CH₂)₂NH) proc Acylation Reaction (Schotten-Baumann) r1->proc r2 Acetyl Chloride (CH₃COCl) r2->proc c1 Solvent (e.g., Dichloromethane) c1->proc c2 Base / HCl Scavenger (e.g., Triethylamine) c2->proc c3 Inert Atmosphere (N₂) & 0°C to RT c3->proc w1 Aqueous Quench & Extraction proc->w1 Reaction Mixture w2 Drying & Solvent Removal w1->w2 byprod Byproducts (e.g., Triethylammonium Chloride) w1->byprod p1 Vacuum Distillation w2->p1 Crude Product prod Final Product This compound p1->prod

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of N,N-Dipropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dipropylacetamide (CAS No. 1116-24-1), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₇NO.[1][2][3] The spectroscopic data presented below has been aggregated from established chemical databases and provides a detailed fingerprint of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

SignalChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
a2.06s3HCH₃ (acetyl)
b3.20t4HN-CH₂
c1.54sextet4HCH₂
d0.88t6HCH₃ (propyl)

¹³C NMR Data

SignalChemical Shift (δ) [ppm]Assignment
1170.2C=O (amide)
247.9N-CH₂
321.6CH₂
421.0CH₃ (acetyl)
511.2CH₃ (propyl)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The neat sample of this compound exhibits the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2963StrongC-H stretch (alkane)
2933StrongC-H stretch (alkane)
2874StrongC-H stretch (alkane)
1646StrongC=O stretch (amide)
1461MediumC-H bend (alkane)
1401MediumC-H bend (alkane)
1260MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows the following major peaks.

m/zRelative Intensity (%)Assignment
14325[M]⁺ (Molecular Ion)
11485[M - C₂H₅]⁺
100100[M - C₃H₇]⁺
7270[C₄H₁₀N]⁺
4360[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Liquid Sample cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in\nDeuterated Solvent Prepare Neat\nLiquid Film Prepare Neat Liquid Film Sample->Prepare Neat\nLiquid Film Dilute in\nVolatile Solvent Dilute in Volatile Solvent Sample->Dilute in\nVolatile Solvent NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolve in\nDeuterated Solvent->NMR_Spec IR_Spec FT-IR Spectrometer Prepare Neat\nLiquid Film->IR_Spec GC_MS GC-MS System Dilute in\nVolatile Solvent->GC_MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GC_MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Structure of this compound with atom numbering for NMR assignments.

References

N,N-Dipropylacetamide: An In-depth Technical Guide on its Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dipropylacetamide, also known as Valpromide, is a carboxamide derivative of valproic acid with established anticonvulsant properties.[1] Its mechanism of action is primarily attributed to its rapid in vivo conversion to its active metabolite, valproic acid, which exerts a multi-faceted influence on the central nervous system to suppress neuronal hyperexcitability.[2][3] This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanisms of action involve the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[3][4]

Core Anticonvulsant Mechanisms of Action

The anticonvulsant effects of this compound are predominantly mediated by its active metabolite, valproic acid. The therapeutic action is a result of synergistic effects on multiple molecular targets within the central nervous system.

Enhancement of GABAergic Neurotransmission

A primary mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] Valproic acid increases GABA levels in the brain through two main pathways:

  • Inhibition of GABA Degradation: It inhibits the enzyme GABA transaminase, which is responsible for the catabolism of GABA. This leads to an accumulation of GABA in the synaptic cleft.[3][5]

  • Promotion of GABA Synthesis: Evidence suggests that valproic acid may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.[3][5]

The resulting increase in GABAergic tone enhances neuronal inhibition, thereby raising the seizure threshold.[3]

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis GABA_cleft GABA GABA_pre->GABA_cleft Release VPA Valproic Acid (from this compound) VPA->GAD Stimulates GABA_T GABA Transaminase VPA->GABA_T Inhibits GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds GABA_cleft->GABA_T Degradation Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Enhancement of GABAergic Neurotransmission by Valproic Acid.
Blockade of Voltage-Gated Sodium Channels

Valproic acid has been demonstrated to block voltage-gated sodium channels in neurons.[3][5] This action stabilizes the neuronal membrane by reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. By attenuating high-frequency neuronal firing, this mechanism contributes to the prevention of seizure spread.[4]

Sodium_Channel_Blockade cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in Allows Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Initiates VPA Valproic Acid (from this compound) VPA->Na_Channel Blocks Calcium_Channel_Inhibition cluster_neuron Neuronal Membrane Ca_Channel T-Type Calcium Channel Ca_ion_in Ca2+ Influx Ca_Channel->Ca_ion_in Allows Spike_Wave Spike-Wave Discharges Ca_ion_in->Spike_Wave Contributes to VPA Valproic Acid (from this compound) VPA->Ca_Channel Inhibits Anticonvulsant_Screening_Workflow start Start: New Compound animal_prep Animal Acclimatization & Dosing start->animal_prep mes_test Maximal Electroshock (MES) Test animal_prep->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test animal_prep->scptz_test mes_outcome Protection from Tonic Hindlimb Extension? mes_test->mes_outcome scptz_outcome Protection from Clonic Seizures? scptz_test->scptz_outcome ed50_calc Calculate ED50 mes_outcome->ed50_calc Yes neurotox Neurotoxicity Assessment (e.g., Rotarod) mes_outcome->neurotox No scptz_outcome->ed50_calc Yes scptz_outcome->neurotox No ed50_calc->neurotox end End: Candidate for Further Development neurotox->end

References

A Comprehensive Technical Review of N,N-Dipropylacetamide: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide (DPA) is a tertiary amide that has garnered interest for its diverse biological activities, including its potential as an anti-inflammatory agent, anticonvulsant, and insect repellent. This technical guide provides a comprehensive review of the current research on DPA, with a focus on its chemical synthesis, mechanism of action, and relevant experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying scientific concepts.

Chemical Properties and Synthesis

This compound is an organic compound with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[1] It is typically a colorless to pale yellow liquid.[2]

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of dipropylamine with acetyl chloride.

Experimental Protocol: Synthesis of this compound via Acylation of Dipropylamine

Materials:

  • Dipropylamine

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve dipropylamine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add acetyl chloride (1.05-1.1 equivalents), dissolved in anhydrous dichloromethane, dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified this compound should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • FTIR Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch.

  • Mass Spectrometry: To determine the molecular weight.

Note: Specific spectroscopic data with signal assignments for this compound is not detailed in the currently available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number 1116-24-1[1]
Appearance Colorless to pale yellow liquid[2]

Biological Activity and Mechanism of Action

This compound has been investigated for several biological activities, with its anti-inflammatory properties being the most extensively studied to date.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Recent research has identified this compound as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][4] This inhibitory action has been demonstrated in various in vitro and ex vivo models.

Mechanism of Action: this compound exerts its anti-inflammatory effects by preventing the degradation of the inhibitor of NF-κB, IκBα.[3][4] In the canonical NF-κB pathway, pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby preventing the inflammatory cascade.[3][4]

dot

NF_kB_Inhibition_by_DPA cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation Ub Ubiquitin Ub->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DPA This compound DPA->p_IkBa inhibits degradation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

Figure 1: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.

In Vitro and Ex Vivo Studies: Studies have shown that this compound significantly attenuates the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, GM-CSF, MCP-1, and IL-8, in various cell lines such as murine macrophage-like RAW 264.7 cells and human trophoblast-like HTR-8/SVneo cells.[3][4] It also inhibits the secretion of these inflammatory mediators from human placental explants.[3] Furthermore, this compound has been shown to inhibit LPS-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells.[3]

Experimental Protocol: In Vitro NF-κB Inhibition Assay

Cell Culture and Treatment:

  • Seed RAW 264.7 cells (a murine macrophage cell line) in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 mM) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, 15 minutes for IκBα degradation analysis).

Cytokine Measurement (ELISA):

  • Collect the cell culture supernatants after the 24-hour stimulation period.

  • Perform sandwich enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

Western Blot for IκBα Degradation:

  • After the 15-minute LPS stimulation, lyse the cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., GAPDH).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of IκBα degradation.

dot

in_vitro_workflow start Seed RAW 264.7 cells pretreat Pre-treat with DPA start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant (24h post-LPS) stimulate->collect_supernatant lyse_cells Lyse cells (15 min post-LPS) stimulate->lyse_cells elisa ELISA for TNF-α, IL-6, etc. collect_supernatant->elisa sds_page SDS-PAGE & Transfer lyse_cells->sds_page probe Probe with antibodies (IκBα, GAPDH) sds_page->probe visualize Visualize & Quantify probe->visualize

Figure 2: Experimental workflow for in vitro analysis of this compound's effect on NF-κB signaling.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantMeasured ParameterConcentration of DPAObservationReference(s)
RAW 264.7 LPS (1 µg/mL)TNF-α, IL-6, IL-1β, GM-CSF, MCP-1 secretion1 mM and 10 mMSignificant attenuation of cytokine/chemokine secretion[3][4]
NO⁻ production1 mM and 10 mMSignificant inhibition[3]
iNOS expression10 mMInhibition[3]
IκBα degradation1 mM and 10 mMSignificant inhibition[3][4]
HTR-8/SVneo LPS (1 µg/mL)IL-6, IL-8, MCP-1 secretion0.1, 1, and 10 mMSignificant attenuation of cytokine/chemokine secretion[3]
Human Placental Explants LPS (1 µg/mL)TNF-α, IL-6, GM-CSF, IL-8, MCP-1 secretion10 mMSignificant attenuation of cytokine/chemokine secretion[3]

Note: Specific IC₅₀ values for this compound are not reported in the reviewed literature; the table reflects observed effects at tested concentrations.

In Vivo Studies: Prevention of Inflammation-Induced Preterm Birth The anti-inflammatory properties of this compound's analog, N,N-Diethylacetamide (DEA), have been evaluated in a murine model of inflammation-induced preterm birth.[3] Given their similar in vitro profiles, a comparable in vivo effect is anticipated for DPA.

Experimental Protocol: Murine Model of Inflammation-Induced Preterm Birth

Animals and Treatment:

  • Use timed-pregnant mice (e.g., C57BL/6).

  • On a specific day of gestation (e.g., embryonic day 15.5), induce preterm birth by intraperitoneal (i.p.) injection of LPS (e.g., 50 µg/kg).

  • Administer this compound (or vehicle control) via i.p. injection at specified time points before and/or after the LPS challenge. A dose-ranging study would be necessary to determine the optimal therapeutic dose.

  • Monitor the mice for signs of preterm labor and delivery.

Outcome Measures:

  • Time to delivery.

  • Percentage of mice delivering preterm.

  • Pup survival rate.

  • Histological analysis of placental and uterine tissues for inflammatory cell infiltration.

  • Measurement of cytokine levels in maternal serum and placental tissue.

Anticonvulsant Activity
Insect Repellent Activity

There is limited information available regarding the insect repellent efficacy of this compound. While related N,N-dialkylamides are known insect repellents, specific quantitative data on the protection time and percentage repellency of DPA against various insect species are not well-documented in the reviewed literature.

Toxicology and Pharmacokinetics

Comprehensive toxicological and pharmacokinetic data for this compound are not available in the public domain. However, data from related compounds can provide some initial insights.

Toxicology: The acute oral toxicity of the related compound N,N-diethylphenylacetamide (DEPA) has been determined in several animal models.[6]

Table 3: Acute Oral LD₅₀ of N,N-diethylphenylacetamide (DEPA)

Animal ModelLD₅₀ (mg/kg)Reference(s)
Male Mice 900[6]
Male Rats 825[6]
Male Rabbits 635[6]

Note: This data is for a related compound and should be interpreted with caution for this compound.

Pharmacokinetics: Specific pharmacokinetic parameters for this compound, such as half-life (t₁/₂), maximum plasma concentration (Cₘₐₓ), and area under the curve (AUC), have not been reported in the reviewed literature. The metabolism of N,N-dialkylamides generally involves N-dealkylation and oxidation. The specific metabolic fate of this compound requires further investigation.

Conclusion and Future Directions

This compound is a tertiary amide with demonstrated anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. Its potential as a therapeutic agent for inflammatory conditions, such as preterm birth, warrants further investigation. While its anticonvulsant and insect repellent properties have been noted, more quantitative research is needed to substantiate these claims.

Future research should focus on:

  • Developing and optimizing a reproducible synthesis protocol for this compound with detailed characterization and yield data.

  • Determining the IC₅₀ value for NF-κB inhibition and elucidating the precise molecular interactions with components of the NF-κB pathway.

  • Conducting comprehensive in vivo studies to establish the efficacy and therapeutic window of this compound in relevant disease models.

  • Performing detailed pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

  • Quantifying its anticonvulsant and insect repellent activities to better understand its potential applications in these areas.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The provided experimental protocols and data summaries are intended to guide future research and facilitate the exploration of this promising compound's full therapeutic potential.

References

The Genesis and Synthesis of N,N-Dipropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide (DPA) is a tertiary amide with growing interest in both industrial and therapeutic applications. Initially recognized as a solvent and a crucial intermediate in organic synthesis, recent discoveries have highlighted its potential as a modulator of inflammatory pathways and its historical association with anticonvulsant properties. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailing established synthetic routes with comprehensive experimental protocols. Furthermore, it elucidates its emerging role in pharmacology, particularly its inhibitory effects on the NF-κB signaling pathway. Quantitative data for key synthetic methods are presented for comparative analysis, and logical workflows are visualized to enhance understanding.

Introduction

This compound, a colorless to pale yellow liquid, is an organic compound characterized by an acetamide functional group where the nitrogen atom is substituted with two propyl groups.[1] Its stable chemical nature and moderate polarity have rendered it a useful solvent and intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] While the precise historical record of its first synthesis is not prominently documented, its preparation falls under the well-established category of N-acylation of secondary amines, a cornerstone of organic chemistry.

Recent pharmacological studies have unveiled a significant biological activity for this compound, demonstrating its ability to inhibit the NF-κB inflammatory pathway.[2] This finding has opened new avenues for its potential therapeutic application in inflammation-mediated conditions.[2] Additionally, this compound, also known in some contexts as depamide, has been investigated for its anticonvulsant properties, often in relation to its structural similarity to valproic acid.[3]

This guide will systematically review the primary methods for the synthesis of this compound, providing detailed experimental procedures. It will also present a summary of its known biological activities, with a focus on the underlying signaling pathways.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the acylation of dipropylamine. The most common and effective methods involve the use of acetyl chloride, acetic anhydride, or the direct amidation of acetic acid.

Synthesis via Acetyl Chloride

This method is a classic and highly efficient route for the formation of amides. The reaction involves the nucleophilic acyl substitution of the highly reactive acetyl chloride with dipropylamine. The reaction is typically rapid and exothermic.[4]

Experimental Protocol:

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a system for neutralizing evolved HCl gas (e.g., a gas trap containing aqueous sodium hydroxide). The entire apparatus is dried prior to use.

  • Reagents: Dipropylamine (1.0 mol) is dissolved in a suitable anhydrous aprotic solvent (e.g., 150 mL of dichloromethane or diethyl ether) in the reaction flask. An equimolar amount of a tertiary amine base, such as triethylamine (1.0 mol), is added to act as an HCl scavenger.

  • Reaction: The flask is cooled in an ice bath to 0-5 °C. Acetyl chloride (1.0 mol) is dissolved in 50 mL of the same anhydrous solvent and added dropwise to the stirred solution of dipropylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction mixture is then washed successively with 100 mL of 1M HCl, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

Logical Relationship for Synthesis via Acetyl Chloride

Synthesis of this compound via Acetyl Chloride Dipropylamine Dipropylamine ReactionMixture Reaction Mixture (0-5 °C) Dipropylamine->ReactionMixture AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture SolventBase Anhydrous Solvent (e.g., DCM) + Triethylamine SolventBase->ReactionMixture CrudeProduct Crude Product + Triethylamine HCl ReactionMixture->CrudeProduct Washing Aqueous Work-up (HCl, NaHCO₃, Brine) CrudeProduct->Washing PurifiedProduct Pure this compound Washing->PurifiedProduct Synthesis of this compound via Acetic Anhydride Dipropylamine Dipropylamine ReactionMixture Reaction Mixture (Reflux) Dipropylamine->ReactionMixture AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMixture CrudeProduct Crude Product + Acetic Acid ReactionMixture->CrudeProduct Washing Aqueous Work-up (Water, NaHCO₃) CrudeProduct->Washing PurifiedProduct Pure this compound Washing->PurifiedProduct Direct Amidation of Acetic Acid for this compound Synthesis AceticAcid Acetic Acid ReactionMixture Reaction Mixture (Reflux with Water Removal) AceticAcid->ReactionMixture Dipropylamine Dipropylamine Dipropylamine->ReactionMixture CatalystSolvent Catalyst (e.g., Boric Acid) + Azeotropic Solvent (e.g., Toluene) CatalystSolvent->ReactionMixture CrudeProduct Crude Product ReactionMixture->CrudeProduct Washing Aqueous Work-up (NaHCO₃, Brine) CrudeProduct->Washing PurifiedProduct Pure this compound Washing->PurifiedProduct

References

Navigating the Environmental Journey of N,N-Dipropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide, a tertiary amide with applications in various industrial processes, necessitates a thorough understanding of its environmental fate and degradation pathways to ensure responsible manufacturing and use. This technical guide provides a comprehensive overview of the key processes governing the environmental persistence and transformation of this compound, including biodegradation, photodegradation, hydrolysis, and soil sorption. In the absence of extensive empirical data for this specific compound, this document outlines the standardized experimental protocols, based on internationally recognized guidelines, that are essential for determining its environmental risk profile. Furthermore, predictive models and data from structurally similar amides are leveraged to provide a scientifically grounded estimation of its behavior in various environmental compartments. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodological frameworks to assess the environmental impact of this compound and other related molecules.

Introduction

This compound (CAS No. 1116-24-1) is a chemical compound whose environmental presence and potential impacts are not yet extensively documented in publicly available literature.[1][2][3][4] Understanding the environmental fate of such chemicals is a critical component of regulatory assessment and product stewardship, particularly within the pharmaceutical and chemical manufacturing industries.[5][6] The primary environmental compartments of concern are water, soil, and air, where the compound may be subject to various degradation and transport processes. This guide details the methodologies for assessing these processes and provides a predictive overview of this compound's likely environmental behavior.

Physicochemical Properties

The environmental distribution and fate of a chemical are fundamentally influenced by its physicochemical properties. While extensive experimental data for this compound is limited, key parameters can be estimated using Quantitative Structure-Property Relationship (QSPR) models.

PropertyEstimated Value/InformationSignificance for Environmental Fate
Molecular Formula C8H17NO[1][2]Determines molecular weight and elemental composition.
Molecular Weight 143.23 g/mol [1]Influences volatility and transport.
Water Solubility Moderately soluble (predicted)Governs concentration in aquatic systems and bioavailability.
Vapor Pressure Low (predicted)Suggests limited volatilization from water and soil.
Log K_ow_ (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (predicted)Indicates a moderate potential for bioaccumulation and sorption to organic matter.

Environmental Fate and Degradation Pathways

The overall environmental persistence of this compound is determined by the interplay of several degradation and transport mechanisms. The following sections detail the key pathways and the experimental protocols for their assessment.

Biodegradation

Biodegradation is a critical process for the removal of organic chemicals from the environment through the action of microorganisms. The susceptibility of this compound to microbial degradation can be assessed using standardized tests.

Amides can be susceptible to enzymatic hydrolysis by amidases, leading to the formation of dipropylamine and acetic acid. The rate and extent of biodegradation will depend on the specific microbial populations present and environmental conditions. Based on its structure, this compound is not expected to be readily biodegradable.

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[7][8][9]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark for 28 days.[7][8]

  • Test Methods: Several methods can be employed, including:

    • OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during biodegradation.[10]

    • OECD 301D (Closed Bottle Test): Measures the consumption of dissolved oxygen.[10][11]

    • OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.[10]

  • Pass Levels: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test period (e.g., 60% of theoretical CO2 production in the OECD 301B test).[7][8][12]

  • Data Presentation:

ParameterResult
Test Method e.g., OECD 301B
Inoculum Source e.g., Activated sludge from a domestic wastewater treatment plant
Test Duration 28 days
% Biodegradation (Value to be determined experimentally)
10-day Window (Achieved/Not Achieved)
Classification Readily biodegradable / Not readily biodegradable

Experimental Workflow for Biodegradation Assessment

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_conclusion Conclusion TestSubstance This compound Incubation Aerobic Incubation in the Dark TestSubstance->Incubation MineralMedium Mineral Medium MineralMedium->Incubation Inoculum Microbial Inoculum Inoculum->Incubation Measurement Measure CO2 Evolution or O2 Consumption Incubation->Measurement DataAnalysis Calculate % Biodegradation Measurement->DataAnalysis Classification Readily Biodegradable? DataAnalysis->Classification

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Photodegradation

Photodegradation involves the breakdown of a chemical due to the absorption of light energy. This process can be a significant degradation pathway in sunlit surface waters and the atmosphere.

This compound does not contain significant chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation in water is expected to be a slow process. Indirect photodegradation, mediated by reactive species such as hydroxyl radicals, may contribute to its transformation.

This guideline provides a tiered approach to assess the direct photolysis of chemicals in water.[13][14][15]

  • Tier 1: Theoretical Screening: An initial assessment is made based on the chemical's UV-visible absorption spectrum. If significant light absorption above 290 nm is observed, experimental testing is warranted.

  • Tier 2: Experimental Determination:

    • Principle: A solution of the test substance in purified water is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance is monitored over time.[15]

    • Methodology: The experiment is conducted in temperature-controlled quartz cells. Dark controls are run in parallel to account for any non-photolytic degradation. The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined.

    • Data Analysis: The degradation kinetics are typically modeled to determine the first-order rate constant and the photolytic half-life.

  • Data Presentation:

ParameterResult
Light Source e.g., Xenon arc lamp
Irradiation Wavelength > 290 nm
Temperature e.g., 25 °C
First-Order Rate Constant (k_p_) (Value to be determined experimentally)
Photolytic Half-life (t_1/2_) (Value to be determined experimentally)
Quantum Yield (Φ) (Value to be determined experimentally)

Logical Flow for Photodegradation Assessment

Start Assess Photodegradation Potential Tier1 Tier 1: UV-Vis Spectrum Analysis Start->Tier1 NoSig Direct Photodegradation is Unlikely Tier1->NoSig No significant absorption > 290 nm Sig Proceed to Experimental Testing Tier1->Sig Significant absorption > 290 nm Tier2 Tier 2: Experimental Photolysis Study (OECD 316) Analysis Determine Rate Constant and Half-life Tier2->Analysis Sig->Tier2 Conclusion Quantify Photodegradation Rate Analysis->Conclusion

Caption: Tiered approach for assessing direct photodegradation in water.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often pH-dependent.

Amides are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis can be accelerated. For this compound, hydrolysis is expected to be slow at environmentally relevant pH values (pH 4-9).

This guideline details the procedure for determining the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values.[14]

  • Principle: The test substance is dissolved in sterile buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

  • Methodology: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound. The experiment is typically conducted at 50 °C to accelerate the reaction, and the results are then extrapolated to a more environmentally relevant temperature (e.g., 25 °C) using the Arrhenius equation.

  • Data Analysis: The hydrolysis rate constants and half-lives are determined for each pH.

  • Data Presentation:

pHTemperature (°C)Hydrolysis Rate Constant (k_h_) (days⁻¹)Half-life (t_1/2_) (days)
425(Value to be determined experimentally)(Value to be determined experimentally)
725(Value to be determined experimentally)(Value to be determined experimentally)
925(Value to be determined experimentally)(Value to be determined experimentally)
Soil Sorption and Mobility

The tendency of a chemical to adsorb to soil and sediment particles governs its mobility in the environment. This process is quantified by the soil sorption coefficient.

Based on its predicted Log K_ow_ of ~1.5 - 2.5, this compound is expected to have low to moderate sorption to soil organic carbon. This suggests a potential for leaching into groundwater.

This method is widely used to determine the soil sorption coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_).

  • Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the aqueous phase is measured.

  • Methodology: The experiment is typically conducted with several soil types varying in organic carbon content and texture. A preliminary test is performed to determine the appropriate soil-to-solution ratio and equilibration time. For the main study, a series of concentrations of the test substance are used to generate a sorption isotherm.

  • Data Analysis: The K_d_ is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The K_oc_ is then calculated by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).[16]

  • Data Presentation:

Soil Type% Organic CarbonK_d_ (L/kg)K_oc_ (L/kg)
(e.g., Sandy Loam)(Value)(Value to be determined experimentally)(Value to be determined experimentally)
(e.g., Silt Loam)(Value)(Value to be determined experimentally)(Value to be determined experimentally)
(e.g., Clay)(Value)(Value to be determined experimentally)(Value to be determined experimentally)

Signaling Pathway for Soil Sorption Assessment

cluster_input Input Parameters cluster_process Experimental Process cluster_output Output Data TestSubstance This compound Solution Equilibration Batch Equilibration TestSubstance->Equilibration Soil Soil Samples (Varying %OC) Soil->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Analyze Aqueous Concentration Separation->Analysis Kd Calculate Kd Analysis->Kd Koc Calculate Koc Kd->Koc

Caption: Process for determining soil sorption coefficients (Kd and Koc).

Integrated Environmental Fate Summary

The following table summarizes the predicted environmental fate of this compound based on its chemical structure and analogy to similar compounds, alongside the key experimental endpoints for its assessment.

Environmental ProcessPredicted FateKey Experimental EndpointOECD Guideline
Biodegradation Not readily biodegradable; potential for slow inherent biodegradation.% Biodegradation in 28 days301 Series
Photodegradation Direct photolysis is expected to be insignificant. Indirect photolysis may occur.Photolytic half-life (t_1/2_)316
Hydrolysis Stable at neutral pH; may hydrolyze under strong acid/base conditions.Hydrolysis half-life (t_1/2_) at pH 4, 7, 9111
Soil Mobility Low to moderate sorption to organic carbon; potential for leaching.Soil organic carbon-water partitioning coefficient (K_oc_)106
Bioaccumulation Moderate potential based on predicted Log K_ow_.Bioconcentration Factor (BCF)305

Conclusion

While specific experimental data on the environmental fate of this compound is currently scarce, this technical guide provides a robust framework for its assessment. By employing standardized OECD test guidelines for biodegradation, photodegradation, hydrolysis, and soil sorption, researchers and drug development professionals can generate the necessary data to perform a comprehensive environmental risk assessment. Predictive models based on the compound's structure suggest that this compound is likely to be persistent in the environment, with moderate mobility in soil. The experimental protocols and data presentation formats outlined herein offer a clear path forward for filling the existing data gaps and ensuring the environmentally sound management of this compound.

References

Methodological & Application

Synthesis of N,N-Dipropylacetamide from Dipropylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N-Dipropylacetamide is a tertiary amide that finds applications as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis from dipropylamine is a straightforward N-acetylation reaction, a fundamental transformation in organic chemistry. This process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the secondary amine, dipropylamine.

The acetylation of amines is a widely used method to protect the amino group during multi-step syntheses, reducing its nucleophilicity and basicity. The resulting amide is generally a stable, crystalline solid, which facilitates purification. Two of the most common and effective acetylating agents for this transformation are acetyl chloride and acetic anhydride.

Mechanism of Action: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This is followed by the elimination of a leaving group (chloride ion or acetate ion, respectively), to form the stable amide product. When using acetyl chloride, a base is typically added to neutralize the hydrochloric acid byproduct.[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product. While a specific literature-reported yield for the synthesis of this compound from dipropylamine was not found during the search, yields for the acetylation of secondary amines are generally high, often exceeding 80-90%, depending on the specific conditions and purification methods.[5][6][7]

Table 1: Physical and Chemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
DipropylamineN-Propylpropan-1-amine142-84-7C₆H₁₅N101.19109.3
This compoundThis compound1116-24-1C₈H₁₇NO143.23202-204

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Spectral data available in public databases such as PubChem.[8]
¹³C NMR Spectral data available in public databases such as PubChem.[8]
IR Characteristic C=O stretch of the amide group is expected around 1650 cm⁻¹. Spectral data available in public databases such as PubChem.[8]
Mass Spec. Molecular ion peak (M+) expected at m/z = 143.23.

Experimental Protocols

Two primary methods for the synthesis of this compound from dipropylamine are presented below.

Protocol 1: Synthesis using Acetyl Chloride

This method utilizes acetyl chloride as the acetylating agent in the presence of a tertiary amine base to neutralize the HCl byproduct.

Materials:

  • Dipropylamine

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add dipropylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis using Acetic Anhydride

This method employs acetic anhydride as a less reactive, but effective, acetylating agent.

Materials:

  • Dipropylamine

  • Acetic Anhydride

  • Dichloromethane (DCM) or neat (no solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Heating mantle (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine dipropylamine (1.0 eq) and acetic anhydride (1.2 eq). The reaction can be run neat or in a solvent like DCM.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acetic anhydride and the acetic acid byproduct.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the this compound by vacuum distillation.

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Reaction Synthesis of this compound cluster_reactants Reactants cluster_products Products Dipropylamine Dipropylamine Reaction_Step + Dipropylamine->Reaction_Step AcetylatingAgent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) AcetylatingAgent->Reaction_Step Product This compound Byproduct Byproduct (HCl or Acetic Acid) Reaction_Step->Product Reaction_Step->Byproduct

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Dipropylamine, Solvent, and Base (if applicable) start->reactants cool Cool to 0 °C (for Acetyl Chloride method) reactants->cool add_reagent Add Acetylating Agent (Acetyl Chloride or Acetic Anhydride) cool->add_reagent react Stir at Room Temperature (or heat if necessary) add_reagent->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis.

References

N,N-Dipropylacetamide: A High-Performance Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dipropylacetamide is emerging as a versatile and robust aprotic polar solvent for a variety of applications in organic synthesis. Characterized by its high boiling point, excellent thermal stability, and moderate polarity, it presents a viable alternative to commonly used solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly in reactions requiring elevated temperatures. This document provides an overview of its properties, potential applications, and protocols based on available data and analogous systems.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild odor. Its key physical and chemical properties are summarized in the table below, highlighting its suitability for high-temperature applications and its nature as a polar aprotic solvent.

PropertyValueReference
Molecular FormulaC₈H₁₇NO[1][2]
Molecular Weight143.23 g/mol [3]
CAS Number1116-24-1[2][3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point87 °C at 6 mmHg
PolarityModerately polar[1]
SolubilitySoluble in organic solvents[1]

Applications in Organic Synthesis

While specific documented examples of this compound as a primary solvent in a wide range of common organic reactions are not extensively reported in readily available literature, its properties and the behavior of homologous N,N-dialkylacetamides suggest its utility in several key transformations. Its high boiling point and stability make it an excellent candidate for reactions that are sluggish at lower temperatures or require prolonged heating.

Potential Application Workflow

The general workflow for utilizing this compound as a solvent in a synthetic procedure is outlined below. This workflow is applicable to various reaction types where a high-boiling polar aprotic solvent is beneficial.

Application Workflow General Workflow for Synthesis in this compound reagents Reactants & Catalyst reaction_setup Reaction Setup (Inert atmosphere if required) reagents->reaction_setup solvent This compound solvent->reaction_setup heating Heating to Desired Temperature reaction_setup->heating monitoring Reaction Monitoring (TLC, GC, LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Chromatography, Distillation, or Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow using this compound as a solvent.

Nucleophilic Substitution Reactions

The polar aprotic nature of this compound is expected to facilitate S_N2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles. Its high boiling point allows for reactions involving less reactive alkyl or aryl halides that require significant thermal energy.

Hypothetical Protocol for a Nucleophilic Aromatic Substitution (S_NAr) Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl halide (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

High-boiling amide solvents are often employed in palladium-catalyzed cross-coupling reactions. This compound can serve as an effective medium for Suzuki-Miyaura couplings, particularly with challenging substrates that require higher temperatures for efficient oxidative addition and transmetalation steps.

Hypothetical Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add degassed this compound via syringe.

  • Reaction Conditions: Heat the mixture to 100-150 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography.

Reactions with Organometallic Reagents

While ethers like diethyl ether and tetrahydrofuran (THF) are the conventional solvents for the formation of Grignard reagents, the use of N,N-dialkylacetamides as solvents for the reactions of pre-formed organometallic reagents is plausible, especially for reactions requiring higher temperatures. It is important to note that the amide functionality can react with highly reactive organometallics; thus, careful consideration of the specific reagents and conditions is necessary. A notable property is the ability of a sodium-potassium alloy to dissolve in this compound, forming metastable blue solutions, suggesting its utility in reactions involving alkali metals.[4]

Logical Relationship for Solvent Selection in Organometallic Reactions

Solvent Selection Logic Solvent Considerations for Organometallic Reactions start Start: Select Reaction Type grignard_formation Grignard Reagent Formation? start->grignard_formation grignard_reaction Reaction of Grignard Reagent? grignard_formation->grignard_reaction No ether_solvent Use Ethereal Solvent (THF, Et₂O) grignard_formation->ether_solvent Yes high_temp High Temperature Required? grignard_reaction->high_temp Yes low_temp Standard Temperature grignard_reaction->low_temp No, use standard solvent dpa Consider this compound high_temp->dpa

Caption: Decision-making process for solvent selection in organometallic chemistry.

Conclusion

This compound is a promising high-boiling polar aprotic solvent with potential applications in a range of organic transformations that benefit from elevated temperatures and a polar reaction medium. While detailed experimental protocols are not widely published, its physicochemical properties, by analogy with other N,N-dialkylacetamides like N,N-diethylacetamide, suggest its suitability as a replacement for more hazardous solvents like DMF and NMP.[5] Further research into its application in specific synthetic contexts is warranted to fully explore its utility for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for N,N-Dipropylacetamide in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dipropylacetamide as a versatile solvent in agrochemical formulations. This document outlines its key properties, potential applications, and detailed protocols for evaluating its performance in enhancing the solubility and stability of active ingredients.

Introduction to this compound in Agrochemicals

This compound is a colorless to pale yellow liquid organic compound with moderate polarity.[1][2] Its chemical stability and solubility in a range of organic solvents make it a promising component in the development of stable and effective agrochemical formulations.[1][2] While direct, publicly available quantitative performance data in specific commercial formulations is limited, its structural similarity to other polar amides used in the industry suggests its potential as a potent solvent or co-solvent. This document provides a framework for researchers to evaluate this compound for such applications.

Key Properties:

PropertyValueReference
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in organic solvents[1][2]
Boiling Point Relatively high compared to simpler amides[1][2]

Potential Applications in Agrochemical Formulations

Based on its chemical properties, this compound can be investigated for the following applications in agrochemical formulations:

  • Solvent for Active Ingredients: Its amide functional group can facilitate the dissolution of a wide range of pesticide and herbicide active ingredients, particularly those with limited solubility in conventional solvents.

  • Co-solvent in Emulsifiable Concentrates (EC) and Suspension Concentrates (SC): In complex formulations, it may act as a co-solvent to improve the stability and homogeneity of the mixture, preventing crystallization of the active ingredient at low temperatures.

  • Component of Adjuvant Blends: While not a traditional adjuvant itself, it could be incorporated into adjuvant packages to enhance the overall performance of the spray mixture by improving the solubility and bioavailability of the active ingredient.

Experimental Protocols

The following protocols are designed to guide researchers in evaluating the suitability of this compound in agrochemical formulations.

Protocol for Determining the Solubility of an Active Ingredient in this compound

This protocol determines the saturation solubility of a solid agrochemical active ingredient (AI) in this compound at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Active Ingredient (AI) powder (technical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the AI

  • Volumetric flasks and pipettes

  • Appropriate mobile phase for HPLC analysis

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the AI powder to known volumes of this compound in sealed vials.

  • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and accurately dilute it with a suitable solvent to a concentration within the calibration range of the HPLC.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved AI.

  • Calculate the solubility of the AI in this compound in g/L or other appropriate units.

Data Presentation:

The solubility data should be presented in a clear, tabular format.

Active IngredientTemperature (°C)Solubility in this compound (g/L)
[Specify AI 1]25[Insert experimental value]
[Specify AI 2]25[Insert experimental value]
Protocol for Evaluating the Stability of an Agrochemical Formulation Containing this compound

This protocol assesses the physical and chemical stability of a formulated agrochemical product containing this compound under accelerated storage conditions.

Materials:

  • Test formulation containing the AI, this compound, and other relevant formulants.

  • Control formulation (without this compound, if applicable).

  • Storage chambers capable of maintaining constant temperature (e.g., 54°C for 14 days, as per standard guidelines).

  • Analytical instrumentation for AI quantification (e.g., HPLC or GC).

  • Equipment for physical property testing (e.g., viscometer, particle size analyzer, pH meter).

Procedure:

  • Prepare a sufficient quantity of the test and control formulations.

  • Package the formulations in appropriate, sealed containers that are representative of the intended commercial packaging.

  • Store the samples in a temperature-controlled chamber at 54 ± 2°C for 14 days (accelerated storage).

  • At time zero and after 14 days, remove samples and allow them to equilibrate to room temperature.

  • Analyze the samples for the following parameters:

    • Active Ingredient Content: Quantify the concentration of the AI to assess chemical degradation.

    • Physical Appearance: Visually inspect for any signs of phase separation, crystallization, or sedimentation.

    • pH: Measure the pH of aqueous-based formulations.

    • Viscosity: Measure the viscosity of liquid formulations.

    • Particle Size Distribution: For suspension concentrates, measure the particle size to check for crystal growth.

Data Presentation:

Summarize the stability data in a table for easy comparison.

ParameterFormulationTime 014 Days at 54°C
AI Content (%) Test (with DPAA)[Value][Value]
Control[Value][Value]
Appearance Test (with DPAA)[Observation][Observation]
Control[Observation][Observation]
pH Test (with DPAA)[Value][Value]
Control[Value][Value]
Viscosity (cP) Test (with DPAA)[Value][Value]
Control[Value][Value]

(DPAA: this compound)

Protocol for Assessing the Bio-Efficacy of a Herbicide Formulation Containing this compound

This protocol outlines a greenhouse or field trial to evaluate the herbicidal efficacy of a formulation containing this compound.

Materials:

  • Test herbicide formulation with this compound.

  • Commercial standard herbicide formulation.

  • Untreated control (e.g., water or blank formulation).

  • Target weed species grown in pots or in a field plot.

  • Calibrated sprayer.

  • Personal Protective Equipment (PPE).

Procedure:

  • Experimental Design: Use a randomized complete block design with a sufficient number of replicates (e.g., 3-4) for each treatment.

  • Treatments: Include the test formulation, a commercial standard, and an untreated control. Apply at different rates (e.g., recommended rate, half rate) to assess dose-response.

  • Application: Apply the treatments uniformly to the target weeds at a specific growth stage using a calibrated sprayer.

  • Evaluation: At set intervals after application (e.g., 7, 14, and 28 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill). Biomass reduction can also be measured by harvesting and weighing the above-ground plant material.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation:

Present the efficacy data in a table.

TreatmentApplication RateWeed Control (%) at 14 DAAWeed Control (%) at 28 DAA
Test Formulation[Rate 1][Value][Value]
[Rate 2][Value][Value]
Commercial Standard[Recommended Rate][Value][Value]
Untreated Control-00

(DAA: Days After Application)

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the evaluation of this compound in agrochemical formulations.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Optimization A Select Active Ingredient B Incorporate this compound as Solvent/Co-solvent A->B C Add Adjuvants & Other Inerts B->C D Prepare Test Formulation C->D E Solubility Testing D->E Assess AI Solubility F Stability Testing D->F Evaluate Physical & Chemical Stability G Bio-Efficacy Testing D->G Determine Pesticidal Activity H Compare Data to Control/Standard E->H F->H G->H I Optimize Formulation Composition H->I

Figure 1: General workflow for evaluating this compound in a new agrochemical formulation.

stability_testing_workflow cluster_analysis_params Analytical Parameters start Prepare Test Formulation (with this compound) storage Accelerated Storage (e.g., 54°C for 14 days) start->storage analysis Physicochemical Analysis storage->analysis param1 AI Content analysis->param1 param2 Appearance analysis->param2 param3 pH analysis->param3 param4 Viscosity analysis->param4 end Assess Formulation Stability param1->end param2->end param3->end param4->end

Figure 2: Conceptual workflow for the stability testing of a formulation containing this compound.

Conclusion

This compound presents a promising option as a solvent or co-solvent in the development of novel agrochemical formulations. Its properties suggest potential benefits in enhancing the solubility and stability of active ingredients. The experimental protocols and workflows provided in these application notes offer a structured approach for researchers to systematically evaluate its performance and unlock its potential in creating more effective and robust agrochemical products. Further research and generation of specific performance data are encouraged to fully elucidate its role and benefits in this field.

References

Application Notes and Protocols: N,N-Dipropylacetamide as a Solvent for Alkali Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylacetamide is a polar aprotic solvent with a relatively high boiling point and chemical stability, making it a candidate for various chemical processes.[1] While research into its full range of applications is ongoing, a notable study has demonstrated its utility as a solvent for alkali metals, specifically a sodium-potassium (NaK) alloy. This application is of interest for reactions requiring a potent, soluble reducing agent in a non-reactive medium. This document provides a summary of the known information, safety protocols for handling the highly reactive materials involved, and a generalized experimental protocol for the dissolution process.

Data Presentation

The primary literature on this specific application is a 1977 communication by C. A. Young and R. R. Dewald. While the full experimental details are not widely available, the abstract provides the following key findings.

Alkali Metal/AlloySolventObservationStabilityReference
Sodium-Potassium (NaK) AlloyThis compoundFormation of a blue solutionMetastable[2]
SodiumThis compoundNot reported to dissolve-[2]

Mandatory Visualizations

Logical Workflow for Dissolution of NaK Alloy in this compound

cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Use Solvent Dry this compound Mix Combine Solvent and NaK Solvent->Mix NaK Prepare NaK Alloy NaK->Mix Inert Inert Atmosphere (Argon/Nitrogen) Inert->Mix Maintain Inert Conditions Stir Stir at Controlled Temperature Mix->Stir Observe Observe for Blue Color Formation Stir->Observe Characterize Spectroscopic Analysis (e.g., UV-Vis) Observe->Characterize React Use as Reducing Agent Observe->React

Caption: A logical workflow for the preparation and use of NaK alloy solutions in this compound.

Hypothesized Solvated Electron Formation Pathway

cluster_reactants Reactants cluster_products Products NaK NaK(alloy) Na_ion Na+(solv) NaK->Na_ion Ionization K_ion K+(solv) NaK->K_ion Ionization e_solv e-(solv) NaK->e_solv Electron Release Solvent n(DPA) Solvent->Na_ion Solvent->K_ion Solvent->e_solv Solvation Shell

Caption: Hypothesized formation of solvated electrons from NaK alloy in this compound (DPA).

Experimental Protocols

Disclaimer: The following protocols are generalized based on best practices for handling highly reactive alkali metals and air-sensitive solvents. The specific parameters from the original study by Young and Dewald are not available in the public domain. Researchers should conduct a thorough risk assessment and small-scale trials before proceeding.

Preparation of Anhydrous this compound

Objective: To remove water from this compound, as alkali metals react violently with water.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂)

  • Inert gas (Argon or Nitrogen)

  • Distillation apparatus

  • Schlenk flask for storage

Procedure:

  • Set up a distillation apparatus under an inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

  • Place this compound in the distillation flask.

  • Add calcium hydride (CaH₂) to the flask. The amount should be sufficient to react with any residual water (typically a few grams per 100 mL).

  • Reflux the solvent over CaH₂ for several hours under an inert atmosphere.

  • Distill the this compound under reduced pressure, collecting the fraction that boils at the correct temperature.

  • Store the dried solvent in a Schlenk flask under an inert atmosphere over molecular sieves to maintain dryness.

Safe Handling and Preparation of NaK Alloy

Objective: To safely handle and prepare the NaK alloy for dissolution. NaK is extremely reactive with air and moisture and must be handled with extreme caution.

Materials:

  • Sodium metal

  • Potassium metal

  • Mineral oil

  • Anhydrous heptane or hexane for rinsing

  • Glovebox or glove bag with an inert atmosphere

  • Scalpel or knife

  • Beaker

Procedure:

  • All operations involving NaK alloy must be performed in a glovebox or glove bag with a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Cut the required amounts of sodium and potassium metal under mineral oil to expose fresh, unoxidized surfaces.

  • Rinse the cut pieces of metal with anhydrous heptane or hexane to remove the mineral oil.

  • In a clean, dry beaker inside the glovebox, combine the sodium and potassium. The eutectic mixture (78% K, 22% Na by weight) is liquid at room temperature. The two metals will readily form the liquid alloy upon contact.

Dissolution of NaK Alloy in this compound

Objective: To prepare a solution of NaK in this compound.

Materials:

  • Anhydrous this compound

  • Freshly prepared NaK alloy

  • Schlenk flask or other reaction vessel suitable for air-sensitive techniques

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • Assemble the reaction vessel, ensuring it is clean, dry, and under a positive pressure of an inert gas.

  • Using a cannula or a gas-tight syringe, transfer the desired volume of anhydrous this compound into the reaction vessel.

  • While maintaining a positive flow of inert gas, carefully add the NaK alloy to the solvent. The alloy can be transferred via a cannula if it is in liquid form.

  • Seal the reaction vessel and begin stirring.

  • The formation of a blue color indicates the dissolution of the alkali metal alloy and the formation of solvated electrons.

  • The solution is described as "metastable," implying it will decompose over time. It should be used relatively quickly after preparation. The stability will likely be temperature-dependent, with lower temperatures favoring longer stability.

Safety Precautions

  • Extreme Reactivity: NaK alloy reacts explosively with water and can ignite spontaneously in air. All manipulations must be carried out under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling alkali metals and their solutions.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS on alkali metal fires.

  • Spill Management: In case of a spill, cover the material with a dry powder absorbent such as Met-L-X, dry sand, or soda ash.

  • Solvent Hazards: this compound should be handled in a well-ventilated area, avoiding skin contact and inhalation.[1]

Concluding Remarks

The use of this compound as a solvent for NaK alloy presents a viable method for generating solutions of a powerful reducing agent. The resulting blue solutions are indicative of the presence of solvated electrons, which are highly reactive species in organic synthesis. Due to the limited availability of detailed experimental data, researchers are advised to proceed with caution, starting with small-scale experiments to determine the optimal conditions for their specific applications. The protocols provided herein offer a foundation for the safe and effective exploration of this chemical system.

References

Application Notes and Protocols for the Quantification of N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylacetamide is a tertiary amide that may be present as an intermediate, impurity, or degradation product in various chemical and pharmaceutical manufacturing processes. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, safety, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is the recommended method for trace-level quantification.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely available technique suitable for the quantification of this compound at higher concentrations.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance characteristics of the described analytical methods. These values are indicative and should be confirmed during in-house method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.3 - 1.5 µg/mL
Linearity Range (R²) 0.5 - 500 ng/mL (>0.995)0.5 - 100 µg/mL (>0.998)
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Typical Run Time 15 - 25 minutes10 - 20 minutes

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol details the analysis of this compound using a standard GC-MS system.

1. Sample Preparation (Solid Dosage Form)

  • Accurately weigh and record the mass of a representative sample of the powdered solid (e.g., 100 mg).

  • Add 10 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to the sample in a volumetric flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • An internal standard (e.g., N,N-Diisopropylacetamide) may be added prior to dilution for improved accuracy.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 72 (tentative, based on common fragmentation of amides).

    • Qualifier Ions: m/z 100, 143 (molecular ion) (tentative). Note: Specific ions should be confirmed by analyzing a pure standard of this compound.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration.

  • Inject the standards and the prepared sample onto the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound at higher concentrations.

1. Sample Preparation (Liquid Formulation)

  • Accurately pipette a known volume of the liquid sample (e.g., 1 mL) into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Note: The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm (amides typically have a weak absorbance at low UV wavelengths).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the prepared sample.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound Sample Sample Weighing (Solid Dosage Form) Dissolution Dissolution in Organic Solvent Sample->Dissolution Sonication Sonication (15 min) Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration GC_Injection GC Injection (Splitless Mode) Filtration->GC_Injection Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: GC-MS analytical workflow for this compound.

HPLC_Workflow HPLC-UV Analysis Workflow for this compound Sample_Prep Sample Dilution (Liquid Formulation) Filtration Filtration (0.45 µm) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation UV_Detection UV Detection (210 nm) Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: HPLC-UV analytical workflow for this compound.

Signaling_Pathway_Logical_Relationship Method Selection Logic Analyte This compound Quantification Concentration Expected Concentration? Analyte->Concentration Trace Trace Levels (< 1 µg/mL) Concentration->Trace Low High_Conc Higher Levels (> 1 µg/mL) Concentration->High_Conc High GCMS GC-MS Method Trace->GCMS HPLC HPLC-UV Method High_Conc->HPLC

Caption: Logical diagram for selecting the appropriate analytical method.

Application Notes and Protocols for the Analysis of N,N-Dipropylacetamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N,N-Dipropylacetamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, impurity profiling, and stability testing in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is proposed for the routine analysis of this compound. This method is based on established protocols for similar N,N-dialkylacetamides and is designed to be robust and reproducible.

1.1. Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ-cm)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

1.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Sonicator for degassing.

1.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 40:60 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

1.1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

1.2. Data Presentation: Estimated Quantitative Data

The following table summarizes the estimated quantitative performance of the HPLC method based on data for structurally similar N,N-dialkylacetamides. Actual performance should be determined during method validation.

ParameterEstimated Value
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL

1.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method is provided for the sensitive and selective analysis of this compound, suitable for impurity identification and quantification at trace levels.

2.1. Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade) or other suitable volatile solvent (e.g., Hexane, Ethyl Acetate)

  • Helium (carrier gas, purity ≥99.999%)

2.1.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 72 (quantifier), 114, 143 (qualifiers)[1]

2.1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with dichloromethane to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.

  • Transfer the final solutions to GC vials for analysis.

2.2. Data Presentation: Estimated Quantitative Data

The following table presents estimated quantitative data for the GC-MS method. This data should be confirmed through method validation.

ParameterEstimated Value
Retention Time (tR) ~ 8-10 min
Linearity Range 0.1 - 20 µg/mL (r² > 0.998)
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantitation (LOQ) ~ 0.1 µg/mL

2.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Perform Serial Dilutions Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC Vial->Inject Separate Separation on HP-5MS Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Integrate Integrate Ion Chromatogram Identify->Integrate Quantify Quantify using Calibration Integrate->Quantify

Workflow for the GC-MS analysis of this compound.

References

Proper handling and storage procedures for N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of N,N-Dipropylacetamide, a versatile solvent and intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is an organic compound featuring an amide functional group. It typically appears as a colorless to pale yellow liquid with a mild odor. Its chemical stability and relatively low volatility make it a suitable component in various chemical processes.[1] A summary of its key physical and chemical properties is provided in the table below. Data for some parameters have been inferred from closely related compounds due to the absence of a dedicated Safety Data Sheet (SDS) for this compound.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Odor MildCymitQuimica[1]
Boiling Point Data not available; expected to be relatively high compared to simpler amides.[1]-
Melting Point Data not available-
Flash Point Data not available; handle as a combustible liquid.-
Solubility Soluble in organic solvents.[1]CymitQuimica[1]
Density Data not available-
CAS Number 1116-24-1PubChem

Handling Protocols

2.1. Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of any vapors.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Butyl rubber gloves are recommended for handling.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat or apron should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

2.2. General Handling Procedures

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or spray mist.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage Procedures

Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.

  • Storage Area: Store in a designated area for flammable or combustible liquids, if applicable based on its unknown flashpoint.

Experimental Workflow: Safe Handling and Use

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal cluster_storage Storage a Review SDS and Protocols b Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) d Dispense Required Amount c->d e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f g Dispose of Waste in Accordance with Regulations f->g h Return to Designated Storage g->h i Ensure Container is Tightly Sealed h->i

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Spill and Disposal Procedures

6.1. Spill Response

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Use personal protective equipment as required.

  • For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.

  • For large spills, prevent further leakage or spillage if safe to do so. Dike far ahead of the liquid spill for later disposal.

6.2. Waste Disposal

  • Dispose of contents and container to an approved waste disposal plant.

  • Waste is classified as hazardous. Dispose of in accordance with local, regional, and national regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Containers may explode when heated. Vapors may form explosive mixtures with air.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures for working with this compound.

Hazard Control Logic for this compound A Hazard Identification (Combustible, Irritant) B Risk Assessment (Inhalation, Skin/Eye Contact) A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Goggles, Gloves, Lab Coat) B->E F Safe Work Practice C->F D->F E->F

Caption: Hazard identification and control measures for this compound.

References

Application Notes and Protocols for N,N-Dipropylacetamide in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for the use of N,N-Dipropylacetamide in high-throughput screening (HTS) assays are not widely available in public literature. The following application notes and protocols are based on the known physicochemical properties of this compound as a polar aprotic solvent and the established use of structurally similar solvents, such as other N,N-dialkylamides, in drug discovery and HTS. These guidelines are intended to serve as a comprehensive starting point for researchers to develop and validate their own assays.

Introduction to this compound

This compound is a colorless to pale yellow liquid with a mild odor.[1] It is an organic compound featuring an amide functional group with two propyl substituents on the nitrogen atom.[1] Its properties as a stable, polar aprotic solvent with a relatively high boiling point make it a candidate for various applications in chemical and pharmaceutical processes.[1]

Key Properties:

  • Formula: C₈H₁₇NO[1][2]

  • Molecular Weight: 143.23 g/mol [2]

  • Appearance: Colorless to pale yellow liquid[1]

  • Solubility: Soluble in organic solvents[1]

  • Polarity: Moderately polar[1]

While less common than dimethyl sulfoxide (DMSO) in HTS, this compound may offer advantages in specific assays where the unique solvency or chemical properties of an amide-based solvent are beneficial. Potential applications in HTS could include serving as a solvent for compound libraries, particularly for compounds with limited solubility in DMSO, or as a component of an assay buffer to enhance the solubility of reagents or target proteins.

Potential Applications in HTS

Based on its properties, this compound could be investigated for the following applications in HTS:

  • Primary Solvent for Compound Libraries: For compounds that exhibit poor solubility in standard solvents like DMSO.

  • Co-solvent in Assay Buffers: To increase the solubility of test compounds or other assay components directly in the assay well.

  • Solvent for Kinase, Protease, or other Enzyme Assays: Where the solvent's interaction with the enzyme or substrate is favorable.

  • Use in Cell-based Assays: After thorough toxicity and cell permeability studies.

Data Presentation: Comparative Solvent Performance (Hypothetical Data)

The following tables present hypothetical data to illustrate how one might compare the performance of this compound against a standard HTS solvent like DMSO.

Table 1: Solubility of Representative Compounds

Compound ClassDMSO Solubility (mM)This compound Solubility (mM)
Hydrophobic Small Molecule1525
Polar Small Molecule5040
Natural Product Extract5 (with precipitation)10 (clear solution)
Kinase Inhibitor Library Pool2022

Table 2: Performance in a Luciferase-Based Kinase Assay

ParameterDMSO (1% final concentration)This compound (1% final concentration)
Z'-factor 0.850.78
Signal-to-Background Ratio 150120
IC₅₀ of Control Inhibitor (nM) 1015
Assay Interference (luminescence quenching) MinimalModerate

Table 3: Cell Viability in a Cell-Based Assay (72-hour exposure)

Solvent ConcentrationCell Viability (% of control) - DMSOCell Viability (% of control) - this compound
0.1% 98%95%
0.5% 92%85%
1.0% 85%70%
2.0% 60%45%

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a common HTS assay format.

Protocol: Preparation of Compound Stock Solutions

This protocol describes the preparation of compound stock solutions in this compound.

Materials:

  • This compound (high purity, ≥99%)

  • Test compounds (lyophilized powder)

  • Automated liquid handler or calibrated pipettes

  • Acoustic dispenser (optional)

  • Microplates (384-well or 1536-well) compatible with the storage system

Procedure:

  • Equilibrate this compound and test compounds to room temperature.

  • Add the required volume of this compound to the lyophilized compound to achieve a final concentration of 10 mM.

  • Mix thoroughly using a vortex mixer or plate shaker until the compound is fully dissolved.

  • Visually inspect for any precipitation. If necessary, sonicate for 5-10 minutes.

  • Transfer the stock solutions to appropriate storage plates.

  • Seal the plates and store them at -20°C or -80°C in a desiccated environment to prevent water absorption.

Protocol: High-Throughput Screening of a Kinase Inhibitor Library

This protocol outlines a generic kinase assay to screen for inhibitors, using this compound as the compound solvent.

Materials:

  • Kinase enzyme and corresponding substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., luminescence-based ATP detection kit)

  • Compound library dissolved in this compound (10 mM stock)

  • Positive control (known kinase inhibitor)

  • Negative control (this compound vehicle)

  • 384-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or a liquid handler, transfer 50 nL of each compound stock solution from the library plate to the assay plate.

    • For controls, add 50 nL of the positive control inhibitor and 50 nL of this compound (vehicle control) to designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase enzyme and substrate in the assay buffer.

    • Add 10 µL of the enzyme/substrate mix to each well of the assay plate. .

  • Initiation of Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is 20.05 µL, with a final compound concentration of 25 µM and a final this compound concentration of 0.25%.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of the luminescence-based detection reagent to each well. This reagent will measure the amount of remaining ATP.

    • Incubate the plate for an additional 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Visualizations

Experimental Workflow for HTS

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library in this compound Dispensing Compound Dispensing (384-well plate) Compound_Library->Dispensing Assay_Reagents Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Addition Reagent Addition Assay_Reagents->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Processing Data Processing Signal_Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Confirmation Hit Confirmation Hit_Identification->Confirmation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Screening Target) Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression translocates to nucleus Cellular_Response Cellular Response Gene_Expression->Cellular_Response Ligand External Ligand Ligand->Receptor Inhibitor Test Compound (from library) Inhibitor->Kinase_A inhibits

References

Application Notes: N,N-Dipropylacetamide as a Reaction Medium for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes compile the available information on N,N-Dipropylacetamide and provide a framework for its potential applications, with the critical caveat that further experimental validation is necessary for any specific use case.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties suggest a solvent with moderate polarity, a relatively high boiling point, and good thermal stability, which are desirable characteristics for a reaction solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₇NO--INVALID-LINK--
Molecular Weight 143.23 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point Information not readily available
Melting Point Information not readily available
Density Information not readily available
Dielectric Constant Not specified in available literature--INVALID-LINK--
Solubility Soluble in organic solvents.[1]--INVALID-LINK--

Potential Applications as a Reaction Medium

Based on its chemical structure as a tertiary amide, this compound can be classified as a polar aprotic solvent. Such solvents are known to be effective in a variety of organic reactions, particularly those involving polar transition states or ionic intermediates.

Logical Relationship of Solvent Properties and Potential Applications

G DPA This compound Properties Physicochemical Properties DPA->Properties Structure Tertiary Amide Structure Properties->Structure Polarity Moderate Polarity Properties->Polarity BoilingPoint High Boiling Point Properties->BoilingPoint Stability Chemical Stability Properties->Stability Applications Potential Reaction Applications Polarity->Applications BoilingPoint->Applications Stability->Applications SNReactions Nucleophilic Substitution (SN1/SN2) Applications->SNReactions Pharma Pharmaceutical Synthesis Applications->Pharma Polymer Polymer Chemistry Applications->Polymer

Caption: Logical flow from the properties of this compound to its potential applications.

Nucleophilic Substitution Reactions

Polar aprotic solvents are known to accelerate the rates of Sₙ2 reactions by solvating the cation of the nucleophilic salt, thereby leaving the anion more "naked" and reactive. While no specific examples using this compound have been found, it is plausible that it could serve as a medium for such transformations.

Pharmaceutical and Agrochemical Synthesis

The synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals, often requires solvents with good solvating power for polar intermediates and reagents.[1] this compound's properties make it a candidate for such applications, although specific examples are not documented in the searched literature.[1]

Experimental Protocols: A General Framework

Due to the lack of specific published protocols, the following section provides a general framework for evaluating this compound as a solvent for a generic reaction involving a polar substrate. This is a hypothetical protocol and must be adapted and optimized for any specific chemical transformation.

General Workflow for Solvent Evaluation

G start Start: Select Model Reaction solubility 1. Solubility Test of Reactants and Reagents in this compound start->solubility reaction_setup 2. Set up Reaction in This compound solubility->reaction_setup monitoring 3. Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup 4. Reaction Work-up and Product Isolation monitoring->workup analysis 5. Analyze Product Yield and Purity workup->analysis comparison 6. Compare with Standard Solvent analysis->comparison end End: Evaluate Solvent Performance comparison->end

Caption: A general workflow for the evaluation of this compound as a reaction solvent.

Protocol: Solubility Assessment of a Polar Compound

Objective: To determine the approximate solubility of a polar compound in this compound at ambient temperature.

Materials:

  • Polar compound of interest

  • This compound (high purity)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Weigh 100 mg of the polar compound into a clean, dry vial.

  • Add 1.0 mL of this compound to the vial.

  • Cap the vial and stir the mixture vigorously at room temperature for 1 hour.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, add another 50 mg of the compound and repeat step 3.

  • Continue adding the compound in 50 mg increments until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Record the total mass of the compound dissolved in 1.0 mL of the solvent to estimate the solubility.

Protocol: Generic Nucleophilic Substitution Reaction

Objective: To evaluate the efficacy of this compound as a solvent for a model Sₙ2 reaction and compare its performance to a standard polar aprotic solvent (e.g., DMF or DMSO).

Model Reaction: Benzyl bromide with sodium azide to form benzyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide (Caution: Highly toxic and explosive)

  • This compound (anhydrous)

  • Dimethylformamide (DMF, anhydrous, as a control)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • GC-MS for analysis

Procedure:

  • Set up two parallel reactions, one in this compound and one in DMF.

  • In a 50 mL round-bottom flask under an inert atmosphere, dissolve sodium azide (1.2 equivalents) in 20 mL of this compound.

  • To this solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Repeat steps 2 and 3 in a separate flask using DMF as the solvent.

  • Stir both reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion (as determined by the disappearance of the starting material on TLC), quench the reactions by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield of benzyl azide in each solvent.

Data Presentation: A Template for Reporting Results

Should experimental data be generated, the following table templates are recommended for clear and concise presentation.

Table 2: Solubility of Polar Compounds in this compound at 25 °C

CompoundMolecular StructureSolubility (mg/mL)Observations
[Example: Compound A][Structure of A][Experimental Value][e.g., Forms a clear solution]
[Example: Compound B][Structure of B][Experimental Value][e.g., Requires heating to dissolve]

Table 3: Comparison of Reaction Performance in this compound vs. Standard Solvent

SolventReaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
DMF (Control) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Work

This compound possesses the structural and general physical characteristics of a potentially useful polar aprotic solvent for reactions involving polar compounds. However, the current lack of specific quantitative data in the public domain necessitates that researchers conduct their own feasibility and optimization studies. The protocols and data presentation templates provided in these notes offer a starting point for such investigations. Future work should focus on systematically determining the dielectric constant of this compound and generating a comprehensive database of solubility for a range of common polar organic compounds. Furthermore, evaluating its performance in a variety of benchmark organic reactions would provide valuable insights for the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N,N-Dipropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Residual dipropylamine and the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Hydrolysis Products: Dipropylamine and acetic acid, formed if the amide is exposed to acidic or basic conditions, especially in the presence of water.[1][2]

  • Solvent Residues: Solvents used during the synthesis and work-up procedures.

Q2: What is the recommended purification method for crude this compound?

A2: Given that this compound is a relatively high-boiling liquid, vacuum distillation is the most effective and commonly employed method for its purification on a laboratory scale.[3][4] For removal of specific impurities or for smaller scales, column chromatography can also be a viable option. Recrystallization is generally not suitable as this compound is a liquid at room temperature.[5]

Q3: Can I purify this compound by distillation at atmospheric pressure?

A3: Distillation at atmospheric pressure is generally not recommended. This compound has a high boiling point, and heating it to that temperature can lead to decomposition.[3] Vacuum distillation allows for the purification to occur at a significantly lower temperature, thus minimizing the risk of degradation.[4][6]

Q4: My purified this compound has a yellowish tint. What could be the cause?

A4: A yellowish tint can indicate the presence of trace impurities or slight decomposition. If the product is otherwise pure by analytical methods (e.g., NMR, GC-MS), the color may not significantly impact its use in many applications. However, for applications requiring high purity, further purification by passing it through a short plug of activated carbon or silica gel might be necessary.

Q5: How can I confirm the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group (strong C=O stretch around 1650 cm⁻¹) and the absence of hydroxyl groups from carboxylic acid or alcohol impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation
Symptom Possible Cause Troubleshooting Steps
Bumping or Unstable Boiling - Inadequate vacuum. - Heating too rapidly. - Absence of boiling chips or magnetic stirring.- Check all connections for leaks to ensure a stable vacuum.[6] - Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. - Always add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product Not Distilling Over - Vacuum is not low enough. - Temperature is too low. - Thermometer placement is incorrect.- Ensure the vacuum pump is functioning correctly and the system is well-sealed to achieve the necessary low pressure. - Gradually increase the heating mantle temperature. - The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the vapor temperature.
Product Appears Cloudy - Presence of water.- Ensure all glassware is thoroughly dried before starting. - If the crude product is suspected to contain water, consider a pre-drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by filtration.
Low Recovery of Purified Product - Hold-up in the distillation apparatus. - Decomposition of the product.- Use a smaller distillation apparatus for smaller quantities to minimize surface area. - Ensure the distillation is performed under a sufficient vacuum to keep the temperature low and prevent decomposition.
Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Incorrect mobile phase polarity. - Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[7] - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
Product is Retained on the Column - Mobile phase is not polar enough. - Strong interaction with the stationary phase.- Gradually increase the polarity of the mobile phase. - If using silica gel, which is acidic, basic impurities like residual dipropylamine may stick. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help.
Tailing of the Product Peak - Interaction with acidic sites on silica gel. - Column channeling.- Add a small amount of triethylamine or a few drops of ammonia to the mobile phase to neutralize acidic sites. - Ensure the column is packed uniformly to prevent channeling.[7]

Data Presentation

Property Value Reference
Molecular Formula C₈H₁₇NO[3][8]
Molecular Weight 143.23 g/mol [8]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 87 °C at 6 mmHg
Density ~0.89 g/mL
Solubility Soluble in organic solvents[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean and lightly greased.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

  • Initiating the Distillation:

    • Begin stirring and start the flow of cold water through the condenser.

    • Gradually apply the vacuum, ensuring the system is sealed and the pressure drops to the desired level (around 6 mmHg).

    • Slowly heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Observe the condensation ring rising slowly up the fractionating column.

    • Collect any low-boiling impurities as a forerun fraction in the first receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 87 °C at 6 mmHg), switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Disassemble the apparatus.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Pack the chromatography column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude_product Crude this compound analytical_check Analytical Check (TLC, GC-MS) crude_product->analytical_check decision Primary Purification Method? analytical_check->decision distillation Vacuum Distillation decision->distillation High Boiling Liquid chromatography Column Chromatography decision->chromatography Small Scale / Specific Impurities dist_protocol Follow Protocol 1 distillation->dist_protocol chrom_protocol Follow Protocol 2 chromatography->chrom_protocol pure_product Pure this compound dist_protocol->pure_product chrom_protocol->pure_product final_analysis Final Purity Analysis (NMR, GC-MS) pure_product->final_analysis

Caption: Workflow for selecting a purification method for this compound.

Impurity_Removal Impurity Removal Strategy cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Unreacted Dipropylamine & Acetylating Agent distillation Vacuum Distillation starting_materials->distillation Different B.P. chromatography Column Chromatography starting_materials->chromatography Different Polarity hydrolysis_products Dipropylamine & Acetic Acid hydrolysis_products->distillation Different B.P. hydrolysis_products->chromatography Different Polarity aqueous_wash Aqueous Wash (Work-up) hydrolysis_products->aqueous_wash Acid/Base Properties solvent_residues Reaction/Work-up Solvents solvent_residues->distillation Lower B.P.

Caption: Strategies for removing common impurities from this compound.

References

Improving reaction yield for N,N-Dipropylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dipropylacetamide Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

The most prevalent and reliable methods involve the nucleophilic acyl substitution of dipropylamine with a suitable acetylating agent. The two primary approaches are:

  • Reaction with Acetyl Chloride: Dipropylamine is reacted with acetyl chloride, typically in an aprotic solvent in the presence of a tertiary amine base (like triethylamine or pyridine) to scavenge the HCl byproduct.[1][2] This reaction is fast and generally high-yielding but can be vigorous.

  • Reaction with Acetic Anhydride: Dipropylamine is treated with acetic anhydride. This reaction is less vigorous than with acetyl chloride and produces acetic acid as a byproduct, which is less corrosive than HCl.[3][4] A base may still be beneficial to drive the reaction to completion.[5]

Q2: Why is a base, such as triethylamine or pyridine, necessary in these acylation reactions?

A base is crucial for several reasons:

  • Acid Scavenging: The reaction between dipropylamine and acetyl chloride produces hydrogen chloride (HCl) as a byproduct.[1] This acid will react with the basic dipropylamine starting material to form an unreactive ammonium salt. By adding a non-nucleophilic base like triethylamine, the HCl is neutralized, preventing the loss of your starting amine and allowing the reaction to proceed to completion.[2]

  • Driving Equilibrium: In the case of acetic anhydride, the acetic acid byproduct can also protonate the starting amine. A base neutralizes this acid, shifting the reaction equilibrium towards the product side.

Q3: Which acetylating agent should I choose: acetyl chloride or acetic anhydride?

The choice depends on the specific requirements of your synthesis, such as scale, safety considerations, and desired reactivity. The following table summarizes the key differences.

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity Very high; reaction is often rapid at low temperatures.[1]High, but less reactive than acetyl chloride. May require heating.[]
Byproduct Hydrogen Chloride (HCl) - a corrosive gas.[2]Acetic Acid (CH₃COOH) - a less corrosive liquid.[5]
Handling/Safety Highly reactive with water and moisture, corrosive, and a lachrymator. Must be handled with extreme care under anhydrous conditions.[7]Less sensitive to moisture than acetyl chloride and generally safer to handle.[4]
Workup Requires neutralization of strong acid and removal of the resulting salt (e.g., triethylammonium chloride).The byproduct (acetic acid) and any excess anhydride can often be removed with aqueous washes.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction yield for this compound is very low. What are the potential causes and how can I fix them?

A low yield can stem from several factors related to reagents, reaction conditions, or the workup procedure. The logical diagram below can help diagnose the issue.

G start Low Yield Observed check_sm Analyzed crude reaction mixture? (TLC, GC-MS, Crude NMR) start->check_sm sm_present Significant starting material (amine) remains check_sm->sm_present Yes no_sm Little starting material, but low product isolation check_sm->no_sm No cause_reagents Cause: Poor Reagent Quality or Stoichiometry sm_present->cause_reagents Possibility 1 cause_conditions Cause: Incomplete Reaction sm_present->cause_conditions Possibility 2 solution_reagents Solution: • Use fresh, dry solvents/reagents. • Verify stoichiometry (use slight  excess of acylating agent). • Ensure base is adequate. cause_reagents->solution_reagents solution_conditions Solution: • Increase reaction time. • Increase temperature moderately. • Add a catalyst (e.g., DMAP). cause_conditions->solution_conditions cause_workup Cause: Product Loss During Workup no_sm->cause_workup solution_workup Solution: • Check pH during aqueous wash. • Perform back-extractions of  aqueous layers. • Use care during solvent removal. cause_workup->solution_workup

Figure 1. Troubleshooting decision tree for low reaction yield.

The following table provides a more detailed breakdown of potential issues and solutions.

Potential CauseDiagnosis MethodRecommended Solution
Moisture Contamination Reagents (acetyl chloride/anhydride) fume excessively. Reaction is sluggish.Use freshly distilled solvents and reagents. Flame-dry glassware under vacuum or nitrogen before use.
Incorrect Stoichiometry TLC or GC of the crude reaction mixture shows a large amount of unreacted dipropylamine.Use a slight excess (1.05-1.2 equivalents) of the acetylating agent. Ensure at least 1 equivalent of base is used per equivalent of HCl produced.
Insufficient Reaction Time/Temp Reaction monitoring (TLC/GC) shows the reaction has stalled.Increase the reaction time. If the reaction is being run at 0°C, allow it to warm to room temperature. Gentle heating may be required for less reactive systems (especially with acetic anhydride).
Ineffective Base A precipitate (dipropylamine hydrochloride) forms in the reaction.Use a stronger or less sterically hindered tertiary amine base. Ensure the base is dry and pure.
Losses During Aqueous Workup Low yield of isolated product after extraction, despite good conversion in the crude mixture.This compound has some water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and back-extract the aqueous layers with the organic solvent.[7]

Problem: Product Impurity

Q: My purified product contains impurities. How can I identify and remove them?

A: Common impurities include unreacted starting materials, byproducts, and salts. Proper workup and purification are key.

ImpurityIdentification (NMR/GC-MS)Removal Strategy
Unreacted Dipropylamine Characteristic N-H proton signal (if visible in NMR), distinct mass spec fragmentation.Perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) during workup. The amine will be protonated and move to the aqueous layer.
Acetic Acid Broad singlet around 10-12 ppm in ¹H NMR.Perform a basic wash (e.g., with saturated NaHCO₃ solution) during workup. The acid will be deprotonated and move to the aqueous layer.
Triethylammonium/Pyridinium Salts Often insoluble in the organic solvent, may appear as a white solid. Can sometimes be seen in ¹H NMR.Filter the reaction mixture before workup. These salts are also highly water-soluble and will be removed by aqueous washes.
Residual Solvent Characteristic solvent peaks in ¹H NMR (e.g., DCM at ~5.3 ppm).Remove solvent under high vacuum. For high-boiling solvents, purification by distillation or column chromatography may be necessary.

Experimental Protocol & Workflow

This section provides a standard laboratory protocol for the synthesis of this compound using acetyl chloride.

Diagram of General Synthesis Workflow

G reagents Starting Materials: • Dipropylamine • Acetyl Chloride • Triethylamine • Anhydrous DCM reaction Reaction: 1. Dissolve amine & TEA in DCM. 2. Cool to 0°C. 3. Add Acetyl Chloride dropwise. 4. Stir until complete (TLC). reagents->reaction workup Aqueous Workup: 1. Wash with H₂O. 2. Wash with dilute HCl. 3. Wash with NaHCO₃ (sat.). 4. Wash with Brine. reaction->workup purify Purification: 1. Dry organic layer (Na₂SO₄). 2. Filter and concentrate. 3. Purify via distillation   or chromatography. workup->purify product Final Product: This compound purify->product

Figure 2. General experimental workflow for this compound synthesis.

Detailed Protocol (Example)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dipropylamine (1.0 eq). Dilute with anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirring solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Aqueous Workup:

    • Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[8]

References

Technical Support Center: N,N-Dipropylacetamide Decomposition Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying the decomposition products of N,N-Dipropylacetamide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound can degrade through several pathways, primarily hydrolysis, thermal decomposition, and oxidative degradation.

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form acetic acid and dipropylamine. This is a common degradation pathway for amides.[1]

  • Thermal Decomposition: At elevated temperatures, this compound can undergo complex degradation reactions. While specific data for this compound is limited, thermal decomposition of amides can proceed through radical mechanisms, potentially leading to a variety of smaller molecules.

  • Oxidative Degradation: In the presence of oxidizing agents, this compound can undergo degradation. A potential pathway for tertiary amides is N-dealkylation, which would yield N-propylacetamide and propionaldehyde.[2]

Q2: I am seeing unexpected peaks in my chromatogram after my experiment. What could they be?

A2: Unexpected peaks likely represent decomposition products of this compound. Depending on your experimental conditions, these could include:

  • Acetic Acid and Dipropylamine: If your experiment involves acidic or basic aqueous solutions, these hydrolysis products are highly probable.

  • N-propylacetamide and Propionaldehyde: If your experiment involves oxidative conditions, these N-dealkylation products may be present.

  • Other smaller molecules: High temperatures can lead to more extensive fragmentation of the molecule.

To identify these peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your chromatography system (GC-MS or LC-MS).

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Control pH: Avoid strongly acidic or basic conditions if hydrolysis is a concern.

  • Temperature Control: Use the lowest effective temperature for your reaction or process.

  • Inert Atmosphere: If thermal stability is an issue, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Avoid Oxidizing Agents: If possible, exclude strong oxidizing agents from your reaction mixture.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in GC-MS Analysis

Problem: You observe unexpected peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a sample containing this compound.

Troubleshooting Steps:

  • Verify Parent Compound: Confirm the retention time and mass spectrum of your this compound standard.

  • Analyze Mass Spectra of Unknowns:

    • Look for m/z = 60: This could indicate the presence of acetic acid.

    • Look for m/z = 101: This could indicate the presence of dipropylamine.

    • Look for m/z = 115: This could correspond to N-propylacetamide.

    • Look for m/z = 58: This might be propionaldehyde.

  • Compare with Library Spectra: Utilize the NIST mass spectral library or other databases to match the spectra of your unknown peaks.

  • Perform Forced Degradation: Intentionally degrade a sample of this compound under controlled conditions (e.g., acid/base hydrolysis, heat, oxidation) and analyze the resulting mixture. This will help you confirm the identity of the degradation products.

Issue 2: Poor Separation of Degradation Products in HPLC

Problem: You are unable to achieve good separation between this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Steps:

  • Column Selection:

    • For separating the polar hydrolysis products (acetic acid and dipropylamine) from the less polar parent compound, a mixed-mode or HILIC column may be effective.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of acidic (acetic acid) and basic (dipropylamine) compounds. Experiment with different pH values.

    • Ion-Pairing Reagents: For better retention and separation of the ionic degradation products on a reverse-phase column, consider adding an ion-pairing reagent to the mobile phase.

    • Gradient Elution: A gradient elution program, starting with a higher aqueous composition and increasing the organic solvent content, can help resolve compounds with a wide range of polarities.

Quantitative Data Summary

The following tables provide hypothetical quantitative data based on forced degradation studies of a similar N,N-dialkylamide to illustrate the expected trends.

Table 1: Hydrolytic Degradation of a N,N-Dialkylamide (60°C)

Time (hours)% Parent Compound Remaining (pH 2)% Acetic Acid Formed (pH 2)% Dialkylamine Formed (pH 2)% Parent Compound Remaining (pH 12)% Acetic Acid Formed (pH 12)% Dialkylamine Formed (pH 12)
01000010000
2495.22.42.492.13.94.0
4890.54.74.885.37.37.4
7286.16.97.078.910.510.6

Table 2: Thermal Degradation of a N,N-Dialkylamide (150°C, Inert Atmosphere)

Time (hours)% Parent Compound Remaining% Major Degradation Product 1% Major Degradation Product 2
010000
898.10.90.5
1696.31.81.0
2494.52.71.5

Table 3: Oxidative Degradation of a N,N-Dialkylamide (3% H₂O₂, 25°C)

Time (hours)% Parent Compound Remaining% N-Dealkylation Product 1% N-Dealkylation Product 2
010000
1291.34.34.4
2483.78.18.2
3676.911.511.6

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Neutralization: Neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS.

Protocol 2: GC-MS Analysis of this compound and its Hydrolysis Products
  • Column: Use a polar capillary column (e.g., DB-WAX or equivalent).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230°C.

  • Sample Preparation: For the analysis of acetic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for better chromatographic performance.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal Thermal Decomposition DPA This compound Acetic_Acid Acetic Acid DPA->Acetic_Acid Acid/Base Dipropylamine Dipropylamine DPA->Dipropylamine Acid/Base N_Propylacetamide N-Propylacetamide DPA->N_Propylacetamide Oxidizing Agent Propionaldehyde Propionaldehyde DPA->Propionaldehyde Oxidizing Agent Fragments Various Smaller Fragments DPA->Fragments High Temperature

Caption: Decomposition pathways of this compound.

Experimental_Workflow Start Start: Sample containing This compound Forced_Degradation Perform Forced Degradation (Hydrolysis, Thermal, Oxidative) Start->Forced_Degradation Analysis Analyze by GC-MS / HPLC Forced_Degradation->Analysis Data_Processing Process Chromatographic and Mass Spectral Data Analysis->Data_Processing Identification Identify Degradation Products Data_Processing->Identification Quantification Quantify Degradation Products Identification->Quantification End End: Report Findings Quantification->End

Caption: Workflow for identifying degradation products.

Troubleshooting_Tree Start Unexpected peaks in chromatogram? Is_GCMS Using GC-MS? Start->Is_GCMS Yes Is_HPLC Using HPLC? Start->Is_HPLC No Analyze_MS Analyze Mass Spectra of peaks. Compare to library. Is_GCMS->Analyze_MS Poor_Separation Poor Peak Separation? Is_HPLC->Poor_Separation Success Problem Solved Analyze_MS->Success Yes No_Match No match found? Analyze_MS->No_Match No Optimize_HPLC Optimize HPLC method: - Change column - Adjust mobile phase pH - Use ion-pairing agent Poor_Separation->Optimize_HPLC Yes Poor_Separation->Success No Optimize_HPLC->Success Forced_Deg Perform forced degradation study for confirmation. No_Match->Forced_Deg Forced_Deg->Success

Caption: Troubleshooting decision tree for unexpected peaks.

References

Common side reactions in the synthesis of N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dipropylacetamide.

Troubleshooting Guide

Low yields, impure products, and unexpected side reactions can be common challenges in organic synthesis. This guide provides solutions to frequently encountered issues during the synthesis of this compound.

IssuePotential CauseSuggested Solution
Low Product Yield Incomplete reaction: Starting materials may not have fully reacted.- Ensure the quality and purity of starting materials (e.g., freshly distill dipropylamine and acetylating agent).- Increase reaction time or temperature, carefully monitoring for product degradation using techniques like Thin Layer Chromatography (TLC).- Consider the use of a suitable catalyst if applicable to the chosen synthetic route.
Formation of dipropylamine hydrochloride: If using an acid chloride as the acetylating agent, the HCl byproduct will react with the basic dipropylamine, rendering it non-nucleophilic.- Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced.- Alternatively, use a 2:1 molar ratio of dipropylamine to the acylating agent, where one equivalent of the amine acts as the base.
Hydrolysis of the acetylating agent: Acetyl chloride and acetic anhydride are sensitive to moisture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup or purification: The product may be lost during extraction or purification steps.- Optimize the extraction and recrystallization solvents.- Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.
Presence of Impurities Unreacted starting materials: Incomplete reaction leaving residual dipropylamine or acetylating agent.- Monitor the reaction to completion using TLC or Gas Chromatography (GC).- Adjust the stoichiometry of the reactants to ensure the limiting reagent is fully consumed.
Formation of di-acylated byproduct: Not typically a major issue with secondary amines like dipropylamine, but can occur under forcing conditions.- Maintain a 1:1 molar ratio of dipropylamine to the acetylating agent.- Add the acetylating agent dropwise to the solution of dipropylamine at a controlled, low temperature to manage the reaction rate.
Hydrolysis product of the acetylating agent (e.g., acetic acid): Presence of water leads to the formation of acetic acid from acetyl chloride or acetic anhydride.- Use anhydrous reaction conditions.- Acetic acid can often be removed by washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Decomposition during distillation: The product may decompose at high temperatures.- Purify via vacuum distillation to lower the boiling point.- Avoid using stainless steel packing in the distillation column, as this can accelerate decomposition[1].
Reaction Fails to Proceed Poor quality of reagents: Impure or degraded starting materials.- Use freshly distilled or purified starting materials.- Verify the identity and purity of reagents using analytical techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.
Inappropriate solvent: The chosen solvent may not be suitable for the reaction.- Select a solvent that is inert to the reactants and products and in which the reactants are soluble.- Common solvents for this type of reaction include dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward methods for synthesizing this compound involve the acylation of dipropylamine. This is typically achieved using either:

  • Acetyl Chloride: This is a highly reactive acylating agent that reacts readily with dipropylamine. A base is required to neutralize the hydrochloric acid byproduct.

  • Acetic Anhydride: This is another effective acylating agent. The reaction produces acetic acid as a byproduct, which also needs to be neutralized by a base.

Direct reaction between acetic acid and dipropylamine is also possible but generally requires high temperatures and/or a coupling agent to be efficient, as a preliminary acid-base reaction forms a stable ammonium salt.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (dipropylamine and the acetylating agent). The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What is the primary side reaction to be aware of when using acetyl chloride?

A3: The primary side reaction is the acid-base reaction between the hydrochloric acid (HCl) byproduct and the dipropylamine starting material. This forms dipropylamine hydrochloride, which is no longer nucleophilic and cannot react with the acetyl chloride. This side reaction is mitigated by the inclusion of a non-nucleophilic base or by using an excess of dipropylamine.

Q4: How can I purify the crude this compound?

A4: Purification of the crude product is typically achieved through the following steps:

  • Aqueous Workup: The reaction mixture is first washed with water and a mild aqueous base (like sodium bicarbonate solution) to remove any unreacted acid chloride/anhydride, HCl or acetic acid, and any water-soluble salts. This is followed by a wash with brine to aid in the separation of the organic and aqueous layers.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to obtain the pure this compound.

Q5: What are the expected spectroscopic signatures for this compound?

A5: The identity and purity of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: You would expect to see signals corresponding to the ethyl and methyl protons of the propyl groups and the methyl protons of the acetyl group.

  • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the propyl chains, and the acetyl methyl carbon should be present.

  • IR Spectroscopy: A strong absorption band around 1640-1650 cm⁻¹ is characteristic of the C=O stretch of a tertiary amide.

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The PubChem database lists GC-MS data for this compound[2].

Experimental Protocols

Synthesis of this compound using Acetyl Chloride

Materials:

  • Dipropylamine

  • Acetyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve dipropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Dipropylamine Dipropylamine Reaction_Vessel Reaction in Anhydrous Solvent Dipropylamine->Reaction_Vessel Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Aqueous_Wash Aqueous Wash Reaction_Vessel->Aqueous_Wash Drying Drying Aqueous_Wash->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Yes Success Yield Improved Start->Success No Incomplete Incomplete Reaction? Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality and Stoichiometry Incomplete->Check_Reagents Yes Side_Reaction Suspect Side Reaction? Increase_Time_Temp->Side_Reaction Check_Reagents->Side_Reaction Amine_Salt Amine Salt Formation? Side_Reaction->Amine_Salt Yes Hydrolysis Hydrolysis of Acylating Agent? Side_Reaction->Hydrolysis Yes Purification_Loss Loss During Purification? Side_Reaction->Purification_Loss No Add_Base Ensure Adequate Base Amine_Salt->Add_Base Yes Amine_Salt->Hydrolysis No Add_Base->Purification_Loss Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Yes Hydrolysis->Purification_Loss No Anhydrous_Conditions->Purification_Loss Optimize_Purification Optimize Workup and Purification Steps Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Troubleshooting solubility issues with N,N-Dipropylacetamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dipropylacetamide.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (DPA) is a chemical compound with the molecular formula C8H17NO. It is a colorless to pale yellow liquid and is classified as an amide. In research, it has been investigated for its anti-inflammatory properties, specifically its ability to inhibit the NF-κB signaling pathway.

2. What are the primary applications of this compound in research?

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In experimental biology, it has been studied for its potential therapeutic effects in inflammation-induced models, such as preterm birth, by targeting the NF-κB pathway.[1]

3. In which solvents is this compound soluble?

Quantitative Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table provides a qualitative summary based on general chemical principles and available information. Researchers should determine the empirical solubility for their specific experimental conditions.

SolventChemical FormulaQualitative SolubilityNotes
WaterH₂OSparingly Soluble to InsolubleAs a moderately polar organic molecule, high concentrations in aqueous buffers may require a co-solvent.
EthanolC₂H₅OHSolubleGenerally a good solvent for amides.
MethanolCH₃OHSolubleSimilar to ethanol, should readily dissolve this compound.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleA common solvent for preparing stock solutions of organic compounds for in vitro assays.
Acetone(CH₃)₂COSolubleA versatile solvent for a wide range of organic compounds.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound for In Vitro Cell Culture Experiments

This protocol is based on concentrations used in published research investigating the anti-inflammatory effects of this compound.[1][2]

Materials:

  • This compound (liquid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Prepare a 1 M primary stock solution in DMSO:

    • In a sterile microcentrifuge tube, add a specific volume of this compound.

    • Add a sufficient volume of cell culture grade DMSO to achieve a final concentration of 1 M. Calculation: Molecular Weight of this compound is 143.23 g/mol . To make a 1 M solution, you would theoretically dissolve 143.23 g in 1 L of solvent. For smaller volumes, scale down accordingly (e.g., 14.32 mg in 100 µL).

    • Vortex thoroughly until the solution is clear and homogenous.

  • Prepare working stock solutions:

    • From the 1 M primary stock, prepare serial dilutions in cell culture grade DMSO to create working stocks of 100 mM and 10 mM.

  • Prepare final experimental concentrations:

    • For experiments, dilute the working stock solutions directly into the cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM, 1 mM, 10 mM).[1]

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous buffer or cell culture medium. The aqueous solubility limit of this compound has been exceeded.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limits for your experiment. - Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final concentration. - Gently warm the solution and sonicate to aid dissolution.
Inconsistent experimental results. - Degradation of the compound. - Inaccurate pipetting of the viscous liquid.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Use positive displacement pipettes for accurate handling of viscous liquids like this compound.
Cloudy or hazy solution after mixing. Formation of an emulsion or fine precipitate.- Filter the final solution through a sterile 0.22 µm syringe filter before adding to cells. - Increase mixing time or use a vortex to ensure homogeneity.
Cell toxicity observed at expected non-toxic concentrations. The final concentration of the organic solvent (e.g., DMSO) is too high.- Calculate the final solvent concentration in your experimental setup and ensure it is below the known toxicity threshold for your cell line. - Prepare a higher concentration stock solution to minimize the volume of solvent added to the final culture.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Solubility Issue with this compound check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_organic Use an appropriate organic solvent (e.g., DMSO, Ethanol). check_solvent->use_organic No lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes add_cosolvent Consider adding a co-solvent for aqueous solutions. check_concentration->add_cosolvent No heat_sonicate Apply gentle heating or sonication. use_organic->heat_sonicate end_fail Issue Persists: Consult further use_organic->end_fail lower_concentration->heat_sonicate lower_concentration->end_fail add_cosolvent->heat_sonicate add_cosolvent->end_fail check_purity Is the compound pure? heat_sonicate->check_purity purify Purify the compound. check_purity->purify No end_success Success: Soluble check_purity->end_success Yes purify->end_success purify->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Inhibition of the NF-κB Signaling Pathway by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_alpha IκB-α IKK->IkB_alpha phosphorylates IkB_alpha_p P-IκB-α IkB_alpha->IkB_alpha_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates DPA This compound DPA->IkB_alpha_p inhibits degradation Proteasome Proteasome IkB_alpha_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes transcription

References

Optimizing reaction conditions for N,N-Dipropylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N,N-Dipropylacetamide. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are:

  • From Propanoyl Chloride and Dipropylamine: This is a rapid and often high-yielding reaction where the highly reactive acyl chloride reacts with dipropylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • From Propanoic Acid and Dipropylamine: This method involves the direct condensation of a carboxylic acid and an amine. Due to the formation of a stable ammonium carboxylate salt, this reaction usually requires high temperatures to drive off water or the use of a coupling agent to activate the carboxylic acid.

Q2: Why is my yield low when reacting propanoic acid directly with dipropylamine?

A2: Low yields in the direct reaction between propanoic acid and dipropylamine are common due to the acid-base reaction between the carboxylic acid (acid) and the amine (base). This reaction forms a stable ammonium carboxylate salt, which is unreactive towards amide formation under standard conditions. To achieve a higher yield, the reaction typically requires heating to high temperatures (often with a Dean-Stark trap to remove water) or the use of a coupling agent.

Q3: What is the purpose of adding a base in the reaction between propanoyl chloride and dipropylamine?

A3: The reaction between propanoyl chloride and dipropylamine produces one equivalent of hydrochloric acid (HCl). The added base, typically a tertiary amine like triethylamine or pyridine, neutralizes the HCl to form a salt (e.g., triethylammonium chloride). This prevents the protonation of the dipropylamine starting material, which would render it non-nucleophilic and stop the reaction.

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the product from less volatile or more volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from non-polar and highly polar impurities. The choice of eluent will depend on the specific impurities present.

  • Aqueous Workup: Washing the crude product with dilute acid can remove unreacted amine, and washing with a mild base can remove unreacted carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction: In the synthesis from propanoic acid, the equilibrium may not be shifted towards the product.For the propanoic acid route, ensure adequate heating and efficient removal of water (e.g., using a Dean-Stark trap). Consider using a coupling agent like DCC or EDC. For the propanoyl chloride route, ensure the quality of the acyl chloride and that the reaction is not quenched by moisture.
Poor quality of starting materials: Degradation of propanoyl chloride by moisture or impure dipropylamine.Use freshly distilled or high-purity starting materials. Ensure propanoyl chloride is handled under anhydrous conditions.
Incorrect stoichiometry: An incorrect ratio of reactants or base can lead to incomplete conversion.Carefully check the molar equivalents of all reactants. A slight excess of the acylating agent or amine may be beneficial, depending on which is more easily removed.
Presence of Unreacted Starting Materials in Product Insufficient reaction time or temperature: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature.
Inefficient workup: The washing steps may not have been sufficient to remove all unreacted starting materials.Perform additional aqueous washes (e.g., dilute HCl to remove dipropylamine, or dilute NaHCO₃ to remove propanoic acid).
Formation of a White Precipitate (in DCC coupling) Formation of dicyclohexylurea (DCU): This is the byproduct of the reaction with dicyclohexylcarbodiimide (DCC).DCU is sparingly soluble in many organic solvents. It can often be removed by filtration of the reaction mixture. Washing the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether) can also be effective.
Product is Difficult to Isolate from Aqueous Layer Product has some water solubility: Small amides can have some solubility in water.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction. Perform multiple extractions with an appropriate organic solvent.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Synthesis from Carboxylic Acids

Coupling AgentTypical SolventTypical TemperatureByproductNotes
DCC (N,N'-Dicyclohexylcarbodiimide)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room TempDicyclohexylurea (DCU)DCU is a precipitate that can be removed by filtration.[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)0 °C to Room TempWater-soluble ureaByproduct is easily removed during aqueous workup.[1]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)N,N-Dimethylformamide (DMF)Room TempWater-solubleOften used for difficult couplings, such as with sterically hindered amines or for peptide synthesis.
Thionyl Chloride (SOCl₂) Toluene, Dichloromethane (DCM)RefluxSO₂ and HClConverts the carboxylic acid to the more reactive acyl chloride in situ. Requires careful handling due to the evolution of toxic gases.

Experimental Protocols

Protocol 1: Synthesis of this compound from Propanoyl Chloride

This protocol is adapted from a general procedure for the acylation of amines.[2]

Materials:

  • Dipropylamine

  • Propanoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dipropylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from Propanoic Acid using DCC Coupling

This protocol is based on a general procedure for DCC coupling.[1]

Materials:

  • Propanoic acid

  • Dipropylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve propanoic acid (1.0 equivalent) and dipropylamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred solution of the acid and amine at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • If residual DCU is present, it can be further removed by dissolving the crude product in a minimal amount of a suitable solvent and precipitating the DCU by adding diethyl ether and cooling.

  • Purify the product by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix Reactants (Propanoic Acid/Propanoyl Chloride + Dipropylamine) reaction Reaction (with heating, coupling agent, or base) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purify Distillation or Chromatography concentration->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision issue Low Yield check_completion Is the reaction complete? (TLC/GC) issue->check_completion check_starting_materials Are starting materials pure and dry? check_completion->check_starting_materials Yes optimize_conditions Optimize reaction conditions (temp, time, catalyst) check_completion->optimize_conditions No check_stoichiometry Is the stoichiometry correct? check_starting_materials->check_stoichiometry Yes purify_sm Purify/re-distill starting materials check_starting_materials->purify_sm No check_stoichiometry->optimize_conditions Yes recalculate Recalculate and repeat check_stoichiometry->recalculate No

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: N,N-Dipropylacetamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N,N-Dipropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your process development and manufacturing.

Frequently Asked Questions (FAQs)

Section 1: Reaction and Synthesis

Q1: We are observing a lower-than-expected yield when scaling up our this compound synthesis from lab to pilot scale. What are the common causes?

A1: Lower yields during scale-up are a common challenge and can stem from several factors.[1] Mass and heat transfer limitations are often the primary culprits. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.[2] The rate of reagent addition, which is easily controlled in the lab, can become critical at scale. Slower, controlled addition is often necessary to manage the reaction exotherm. Finally, changes in the surface area-to-volume ratio can affect reaction kinetics.

Q2: Which synthetic route is most suitable for the large-scale production of this compound?

A2: The most common and cost-effective method for large-scale amide synthesis is the reaction of an acyl chloride (e.g., acetyl chloride) with the corresponding amine (dipropylamine).[2][] This method is generally fast and high-yielding. Alternative routes using coupling reagents like HATU or HBTU, while excellent for small-scale synthesis, are often prohibitively expensive for industrial production.[2] Another established industrial method involves reacting the carboxylic acid and amine at high temperatures to drive off water, though this can require more energy and specialized equipment.

Q3: We are seeing an increase in impurity formation in our scaled-up batches. What are the likely side products and how can we minimize them?

A3: In the common acyl chloride route, a primary impurity can be the unreacted starting materials. If the reaction temperature is not well-controlled, decomposition of the product can occur.[4] Another potential side reaction is the formation of a salt between the HCl byproduct and the dipropylamine starting material, which can reduce the amount of free amine available to react.[5] To mitigate these, ensure precise stoichiometric control of reactants, use an appropriate base (like a tertiary amine or aqueous caustic) to scavenge the HCl byproduct, and maintain strict temperature control throughout the reaction.[6][4]

Section 2: Purification

Q4: What is the recommended method for purifying this compound at an industrial scale?

A4: Fractional vacuum distillation is the most common and effective method for purifying this compound on a large scale. This technique separates the product from lower-boiling starting materials and higher-boiling impurities. It is crucial to select appropriate distillation column packing material; for instance, some stainless steels have been found to accelerate product decomposition at high temperatures.[4]

Q5: Our final product has a slight color, but it meets purity specifications by GC analysis. What could be the cause and is it a concern?

A5: Trace impurities, often highly colored, can be present at levels below the detection limit of standard GC analysis. These can arise from the degradation of starting materials or the product itself, especially if exposed to excessive heat during reaction or purification. While not affecting the primary purity assay, these color bodies can be a concern for pharmaceutical applications. Activated carbon treatment or recrystallization (if the product is a solid at some stage) can be effective methods for color removal.

Section 3: Safety and Handling

Q6: What are the primary safety concerns when handling dipropylamine and acetyl chloride at scale?

A6: Dipropylamine is flammable and can cause severe skin and eye irritation.[7] Acetyl chloride is also flammable, highly corrosive, and reacts violently with water, releasing toxic HCl gas.[] Both should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[8][9] When scaling up, it is critical to use a closed system for transfers to minimize operator exposure and prevent the release of flammable vapors.[10]

Q7: How should we manage the exothermic nature of the amidation reaction during scale-up?

A7: The reaction between an acyl chloride and an amine is highly exothermic.[] Effective heat management is critical to prevent runaway reactions. Key strategies include:

  • Reactor Cooling: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature.

  • Controlled Addition: Add the more reactive reagent (typically the acetyl chloride) slowly and sub-surface to the amine solution.[4]

  • Dilution: Using an appropriate solvent helps to dissipate the heat generated.

  • Real-time Monitoring: Use temperature probes to monitor the internal batch temperature continuously and have an emergency cooling plan in place.[1]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues during the scale-up of this compound production.

G start Problem: Low Yield check_mass_balance 1. Conduct Mass Balance Analysis - Unreacted Starting Materials? - Mechanical Losses? start->check_mass_balance unreacted_sm High Levels of Unreacted Starting Materials check_mass_balance->unreacted_sm Yes mechanical_loss Significant Mechanical Losses (e.g., during transfers, filtration) check_mass_balance->mechanical_loss No, mass balance suggests side products or degradation kinetics 2a. Review Reaction Kinetics & Stoichiometry - Incorrect reagent ratio? - Insufficient reaction time? unreacted_sm->kinetics temp_control 2b. Analyze Temperature Profile - Temperature too low? - Inefficient heat transfer? unreacted_sm->temp_control mixing 2c. Evaluate Mixing Efficiency - Poor agitation? - Reagents not mixing properly? unreacted_sm->mixing side_reactions 3a. Analyze for Side Products (LC-MS, GC-MS) - Is there evidence of decomposition? - Are unexpected impurities present? mechanical_loss->side_reactions purification_loss 3b. Review Purification Process - Is product lost during workup/distillation? - Is distillation temperature too high? mechanical_loss->purification_loss solution_kinetics Solution: - Verify stoichiometry - Increase reaction time - Consider catalyst kinetics->solution_kinetics solution_temp Solution: - Increase reaction temp. - Improve reactor heating temp_control->solution_temp solution_mixing Solution: - Increase agitator speed - Use baffles/different impeller mixing->solution_mixing solution_side_reactions Solution: - Optimize temperature control - Adjust reagent addition rate - Use a more selective base side_reactions->solution_side_reactions solution_purification Solution: - Optimize extraction pH/solvents - Lower distillation pressure/temp. - Check for leaks in system purification_loss->solution_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Guide 2: High Impurity Profile

If your final product does not meet the required purity specifications, follow these steps to identify and resolve the issue.

  • Identify the Impurity: Use analytical techniques like GC-MS or LC-MS to identify the structure of the major impurities.

  • Trace the Source:

    • Unreacted Starting Materials: If dipropylamine or an acetyl source is present, the reaction may be incomplete. Re-evaluate reaction time, temperature, and stoichiometry.

    • Over-alkylation/Side-products: If impurities with higher molecular weights are observed, side reactions may be occurring. This is often due to poor temperature control.

    • Degradation Products: If impurities are fragments of the target molecule, decomposition is likely. This can happen during the reaction or, more commonly, during high-temperature distillation.[4]

  • Implement Corrective Actions:

    • For Incomplete Reaction: Increase reaction time or temperature moderately. Ensure the stoichiometric ratio of reactants is correct.

    • For Side Reactions: Improve reactor cooling and slow down the rate of reagent addition to better control the reaction exotherm.

    • For Degradation: Lower the temperature during purification by using a higher vacuum for distillation. Ensure that the residence time at high temperatures is minimized.

Data Presentation

Table 1: Comparison of Synthesis Parameters at Different Scales
ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (2000 L)
Typical Batch Size 0.5 mol50 mol1000 mol
Reagent Addition Time 15 minutes2-3 hours6-8 hours
Avg. Exotherm Temp. Rise 5-10 °C15-25 °C20-30 °C
Mixing Speed (RPM) 300-400100-15060-90
Typical Isolated Yield 90-95%85-90%82-88%
Typical Purity (GC) >99.5%>99.0%>99.0%
Table 2: Common Impurity Profile and Mitigation Strategies
ImpurityTypical Level (at scale)Likely CauseMitigation Strategy
Dipropylamine 0.1 - 0.5%Incomplete reaction; incorrect stoichiometryIncrease reaction time; ensure acetyl chloride is in slight excess.
N-propylacetamide < 0.1%Impurity in dipropylamine starting materialSource high-purity starting materials.
High-Boiling Oligomers 0.2 - 0.8%Uncontrolled exotherm leading to side reactionsImprove reactor cooling; slow down reagent addition rate.
Degradation Products 0.1 - 0.4%Excessive temperature during distillationLower distillation pressure to reduce boiling point; minimize residence time in the reboiler.[4]

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound via Acetyl Chloride

This protocol describes a general procedure adaptable for pilot-scale production. Warning: This reaction is exothermic and generates HCl gas. All operations must be conducted in a suitable chemical reactor with appropriate safety measures.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Start the agitator at a moderate speed.

    • Charge the reactor with dipropylamine (1.0 eq.) and a suitable solvent (e.g., toluene or dichloromethane, ~5-10 volumes).

    • Charge a tertiary amine base (e.g., triethylamine, 1.1 eq.) to act as an acid scavenger.

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Reaction:

    • Slowly add acetyl chloride (1.05 eq.) to the reactor via a dosing pump over 2-3 hours. The addition should be sub-surface.

    • Maintain the internal temperature between 0-10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.

    • After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Add water to the reactor to quench any remaining acetyl chloride and to dissolve the triethylamine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove residual amines, followed by a dilute base solution (e.g., 5% sodium bicarbonate) to remove residual acid, and finally with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Perform fractional vacuum distillation on the crude product to obtain pure this compound.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Inert Reactor (N2) prep2 Charge Dipropylamine, Solvent, & Base prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Slowly Add Acetyl Chloride (Maintain T < 10°C) prep3->react1 react2 Stir for 1-2h Post-Addition react1->react2 workup1 Water Quench react2->workup1 workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 purify1 Fractional Vacuum Distillation workup3->purify1

Caption: Experimental workflow for the synthesis of this compound.

Key Process Relationships

Understanding the interplay between key reaction parameters is crucial for successful scale-up. The following diagram illustrates these logical relationships.

G AdditionRate Reagent Addition Rate Temp Reaction Temperature AdditionRate->Temp influences Mixing Mixing Efficiency Mixing->Temp affects distribution of Yield Yield Mixing->Yield impacts Purity Purity Mixing->Purity impacts Cooling Reactor Cooling Capacity Cooling->Temp controls Concentration Reactant Concentration Concentration->Temp influences Temp->Yield impacts Temp->Purity impacts (side reactions) Safety Process Safety Temp->Safety CRITICAL for

Caption: Logical relationships of key parameters in the amidation reaction.

References

Preventing degradation of N,N-Dipropylacetamide during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N,N-Dipropylacetamide during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation. Amide bonds, like the one in this compound, are susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions.[1] While generally stable, prolonged exposure to certain conditions can lead to degradation. Oxidation can also occur, although it is typically less common than hydrolysis for simple amides unless exposed to strong oxidizing agents or high-energy conditions like UV light.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions, this compound is expected to degrade into acetic acid and dipropylamine.[1] Oxidative degradation could potentially lead to a variety of products, including N-oxides and products of C-H oxidation on the propyl chains, though these are generally formed under more strenuous conditions.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly basic aqueous solutions. In acidic environments, the amide bond is susceptible to acid-catalyzed hydrolysis, leading to degradation.[1] While amides are generally more resistant to base-catalyzed hydrolysis than esters, degradation can still occur under strong basic conditions over extended periods.

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize the rate of potential degradation reactions. It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if it is to be stored for a very long period.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from colorless to yellow). Oxidation or presence of impurities.- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using an amber-colored container or storing it in the dark.- Re-purify the compound if necessary.
Decrease in assay value or purity over time. Chemical degradation, likely hydrolysis.- Ensure the storage container is tightly sealed to prevent moisture absorption.- Store at a lower temperature (e.g., 2-8°C).- If in solution, ensure the pH is neutral to slightly basic and use a suitable buffer.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.- Identify the degradation products using techniques like LC-MS or GC-MS.- Compare the retention times with those of potential degradation products (acetic acid, dipropylamine).- Adjust storage conditions to mitigate the specific degradation pathway identified.
Inconsistent experimental results using older stock. Degradation of the starting material.- Always use freshly opened or properly stored this compound for critical experiments.- Re-analyze the purity of the old stock before use.- If degradation is suspected, use a new, unopened batch of the compound.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the primary degradation pathways of this compound and a general workflow for its stability testing.

NNDA This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) NNDA->hydrolysis H₂O oxidation Oxidation NNDA->oxidation [O] products_h Acetic Acid + Dipropylamine hydrolysis->products_h products_o Oxidized Products oxidation->products_o

Caption: Primary degradation pathways of this compound.

start Obtain this compound Sample stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Samples at Time Points (e.g., HPLC, GC-MS) stress->analyze identify Identify Degradation Products (e.g., LC-MS, NMR) analyze->identify quantify Quantify Degradation and Develop Stability-Indicating Method identify->quantify end Establish Storage Conditions and Shelf-Life quantify->end

Caption: General workflow for stability testing of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed sample), by a suitable analytical method like HPLC-UV or GC-MS to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1) into the HPLC system.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210 nm). For higher specificity and identification, a mass spectrometer (LC-MS) can be used.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The following tables summarize hypothetical quantitative data for a long-term stability study of this compound under different storage conditions. Actual data should be generated experimentally.

Table 1: Long-Term Stability of this compound (Solid State)

Storage ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH099.8Colorless Liquid
399.5Colorless Liquid
699.1Colorless Liquid
1298.5Faintly Yellow
40°C / 75% RH099.8Colorless Liquid
398.2Faintly Yellow
696.5Yellow Liquid
2-8°C099.8Colorless Liquid
399.8Colorless Liquid
699.7Colorless Liquid
1299.6Colorless Liquid

Table 2: Stability of this compound in Aqueous Solution (1 mg/mL)

ConditionTime (Hours)Remaining this compound (%)
0.1 N HCl at 60°C0100
685.2
1272.8
2455.1
0.1 N NaOH at 60°C0100
698.5
1296.9
2493.2
pH 7 Buffer at 25°C0100
2499.9
4899.8

This technical support center provides a foundational understanding of the stability of this compound and offers practical guidance for its long-term storage and handling. For critical applications, it is strongly recommended to perform specific stability studies under the conditions relevant to your intended use.

References

Validation & Comparative

A Comparative Guide: N,N-Dipropylacetamide vs. DMF as High-Boiling Point Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the selection of an appropriate solvent is a critical parameter that profoundly influences reaction outcomes, product purity, and process safety. For reactions requiring elevated temperatures, high-boiling point polar aprotic solvents are indispensable. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous choice, valued for its exceptional solvating power. However, growing concerns over its reproductive toxicity have prompted the scientific community to seek safer, viable alternatives. This guide provides a detailed comparison of N,N-Dipropylacetamide and DMF, offering researchers, scientists, and drug development professionals a data-driven overview to facilitate informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount to predicting its behavior in a given application. The following table summarizes the key properties of this compound and DMF.

PropertyThis compoundN,N-Dimethylformamide (DMF)
Molecular Formula C₈H₁₇NOC₃H₇NO[1]
Molecular Weight 143.23 g/mol 73.09 g/mol [1]
Boiling Point ~203-205 °C153 °C[1]
Density ~0.88 g/cm³0.944 g/cm³[2]
Flash Point 93 °C58 °C[3]
Polarity Polar AproticPolar Aprotic[1]
Hydrogen Bonding AcceptorAcceptor
Solubility in Water SolubleMiscible[1]

Health and Safety: A Critical Consideration

The impetus for seeking alternatives to DMF stems largely from its associated health risks. A comparison of the Globally Harmonized System (GHS) hazard classifications for both solvents highlights the significant safety advantages of this compound.

Hazard StatementThis compoundN,N-Dimethylformamide (DMF)
FlammabilityCombustible LiquidFlammable liquid and vapour[2][4]
Acute Toxicity (Oral)Not ClassifiedMay be harmful if swallowed[4]
Acute Toxicity (Dermal)Not ClassifiedHarmful in contact with skin[2][4]
Acute Toxicity (Inhalation)Not ClassifiedToxic if inhaled[4]
Skin Corrosion/IrritationCauses skin irritationCauses skin irritation
Serious Eye Damage/IrritationCauses serious eye irritationCauses serious eye irritation[2][4]
Reproductive Toxicity Not Classified May damage the unborn child[2][4]
Specific Target Organ ToxicityMay cause respiratory irritation-

Note: The GHS classifications for this compound are based on available data, which is less extensive than that for DMF.

Performance in Key Applications: A Data-Driven Analysis

The true measure of a solvent's utility lies in its performance in chemical reactions. This section explores the application of both solvents in common synthetic transformations.

Solubility of Common Active Pharmaceutical Ingredients (APIs)
Active Pharmaceutical IngredientSolubility in this compound (mg/mL)Solubility in DMF (mg/mL)
IbuprofenData not available~45[4]
NaproxenData not available~25[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The choice of solvent can significantly impact reaction efficiency and yield.

Heck Reaction: A study of the Heck reaction between iodobenzene and styrene in DMF at 120 °C reported a yield of 82% for (E)-stilbene within 60 minutes.[5] Comparative data for the same reaction in this compound is not available in the reviewed literature.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of 4-iodotoluene with phenylboronic acid is a widely used transformation. In DMF at 110 °C, this reaction has been reported to proceed with a yield of 95%.[6] Comparable yield data for this reaction in this compound is not readily found in the existing literature.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for the aforementioned palladium-catalyzed reactions in DMF are provided below.

Protocol 1: Heck Reaction of Iodobenzene with Styrene in DMF

Objective: To synthesize (E)-stilbene via a palladium-catalyzed Heck reaction.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add iodobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the vessel.

  • Heat the reaction mixture to 120 °C and stir for 60 minutes.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (E)-stilbene.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid in DMF

Objective: To synthesize 4-methylbiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Iodotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the mixture to 110 °C and stir for the appropriate reaction time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent such as ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain 4-methylbiphenyl.

Visualizing Complex Chemical Processes

To further aid in the understanding of the complex processes where these solvents are employed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for solid-phase peptide synthesis.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)-R² L_n Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 R¹-R² caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SPPS_Workflow start Start: Resin Swelling in Solvent deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection wash1 Wash with Solvent deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Base in Solvent) wash1->coupling wash2 Wash with Solvent coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage Final Amino Acid end End: Purified Peptide cleavage->end caption General workflow for solid-phase peptide synthesis (SPPS).

General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

N,N-Dimethylformamide has long been a workhorse solvent in organic synthesis due to its excellent solvating properties. However, its significant reproductive toxicity necessitates the exploration of safer alternatives. This compound presents a promising option with a much-improved safety profile, lacking the reproductive toxicity concerns associated with DMF. While this guide provides a foundational comparison of their physicochemical properties and safety profiles, a clear gap in the literature exists regarding direct, quantitative comparisons of their performance in key synthetic applications. Further experimental investigation into the solubility of various substrates and the efficacy of this compound in a range of chemical transformations is crucial to fully assess its potential as a replacement for DMF. For researchers and drug development professionals, the choice between these solvents will involve a careful balance of established performance and significant safety considerations. As more data on this compound becomes available, the path toward greener and safer chemical processes will become increasingly clear.

References

A Comparative Analysis of N,N-Dipropylacetamide and N,N-Diethylacetamide for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of N,N-Dipropylacetamide and N,N-Diethylacetamide, supported by experimental data.

In the realm of chemical solvents and reagents, the selection of an appropriate medium is paramount to the success of experimental and manufacturing processes. Among the vast array of available options, N,N-disubstituted acetamides have carved a significant niche due to their versatile solvency and chemical stability. This guide provides a detailed comparison of two such compounds: this compound (DPA) and N,N-Diethylacetamide (DEA). Both are polar aprotic solvents with applications in organic synthesis, pharmaceutical formulations, and biological research. This document aims to provide a comprehensive overview of their properties, performance, and relevant experimental protocols to aid researchers in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its effective application. The following table summarizes the key physical and chemical characteristics of this compound and N,N-Diethylacetamide.

PropertyThis compoundN,N-Diethylacetamide
Molecular Formula C₈H₁₇NOC₆H₁₃NO
Molecular Weight 143.23 g/mol 115.17 g/mol [1]
Boiling Point Not explicitly found182-186 °C[1]
Melting Point Not explicitly found-38 °C[1]
Density Not explicitly found0.925 g/mL at 25 °C[1]
Solubility Soluble in organic solvents[2]Miscible with water and most organic solvents[1]
Appearance Colorless to pale yellow liquid[2]Colorless to slightly yellow transparent liquid[1]
CAS Number 1116-24-1685-91-6

Performance as Solvents

Both DPA and DEA are recognized for their utility as solvents in a variety of chemical processes. N,N-Diethylacetamide is described as a versatile aprotic solvent with outstanding solvating power, making it suitable for pharmaceutical synthesis, agrochemical development, and polymer modification.[1] Its high boiling point and miscibility with a wide range of organic compounds make it ideal for reactions requiring thermal stability.[1] Similarly, this compound is known for its use as a solvent and as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[2] It exhibits moderate polarity and is soluble in organic solvents.[2]

Biological Activity: Inhibition of the NF-κB Pathway

Recent research has highlighted the potential of DPA and DEA as modulators of inflammatory pathways. A key study demonstrated that both compounds can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the immune response and inflammation.

Supporting Experimental Data

A study investigating the effects of DPA and DEA on inflammation-induced preterm birth models revealed that both compounds, at a concentration of 10 mM, significantly attenuated the lipopolysaccharide (LPS)-stimulated secretion of several pro-inflammatory cytokines and chemokines from RAW 264.7 macrophage cells, HTR-8/SVneo trophoblast cells, and human placental explants. The inhibited molecules included TNF-α, IL-6, IL-1β, GM-CSF, MCP-1, and IL-8. Furthermore, both DPA and DEA were found to inhibit the LPS-induced degradation of IκB-α in RAW 264.7 cells, a key step in the activation of the NF-κB pathway. This inhibition of IκB-α degradation prevents the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of inflammatory genes.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of DPA and DEA, a detailed experimental protocol for assessing their impact on the NF-κB pathway is provided below.

Protocol: Inhibition of LPS-Induced Cytokine Secretion in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

2. Treatment:

  • The following day, replace the culture medium with fresh medium.

  • Treat the cells with varying concentrations of this compound or N,N-Diethylacetamide (e.g., 1 mM, 5 mM, 10 mM) for 1 hour. Include a vehicle control (medium without the test compounds).

3. Stimulation:

  • After the pre-treatment period, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control group that is not treated with LPS.

4. Sample Collection and Analysis:

  • After the 24-hour incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • Quantify the cytokine concentrations based on the standard curves generated for each ELISA.

  • Compare the cytokine levels in the DPA- or DEA-treated groups to the LPS-only treated group to determine the inhibitory effect of the compounds.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological pathway and experimental design, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DPA_DEA This compound or N,N-Diethylacetamide DPA_DEA->IkB Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition.

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 24-well plates culture->seed treat Pre-treat with DPA or DEA seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatants stimulate->collect analyze Analyze cytokines by ELISA collect->analyze end End analyze->end

Caption: Experimental Workflow.

Conclusion

This compound and N,N-Diethylacetamide are versatile polar aprotic solvents with significant potential in both chemical synthesis and biological research. While their physicochemical properties are broadly similar, subtle differences in molecular weight and alkyl chain length may influence their performance in specific applications. The demonstrated ability of both compounds to inhibit the pro-inflammatory NF-κB signaling pathway opens up new avenues for their investigation as potential therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the applications of these compounds in their respective fields. Further comparative studies on their solvent properties would be beneficial to fully elucidate their performance characteristics and guide optimal solvent selection.

References

A Researcher's Guide to Green Solvent Alternatives for N,N-Dipropylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance, Sustainability, and Practical Application for Drug Development and Scientific Research Professionals

The imperative of green chemistry is guiding a paradigm shift in solvent selection within organic synthesis, moving away from traditional solvents with significant health and environmental impacts. N,N-Dipropylacetamide, a polar aprotic amide solvent, finds use as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, like other amide solvents such as DMF and NMP, it is under scrutiny, prompting the search for safer, more sustainable alternatives.[2][3] This guide provides an in-depth comparison of viable green solvent alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic needs.

The primary drivers for replacing traditional dipolar aprotic solvents are their detrimental effects on human health and the environment, stemming from their toxicity and the high energy input required for their production and disposal.[2] Green alternatives are sought that are less toxic, derived from renewable resources, biodegradable, and still offer comparable or superior performance in chemical reactions.[4]

Comparative Analysis of Physicochemical and Sustainability Properties

A critical first step in solvent replacement is to compare the physical and "green" properties of the potential alternatives. The ideal green solvent should not only perform well in the reaction but also be non-toxic, biodegradable, and sourced from renewable feedstocks.[5][6] The table below summarizes key properties of this compound and its promising green alternatives.

PropertyThis compoundCyrene™2-MeTHFN-FormylmorpholineIonic Liquids (ILs)Deep Eutectic Solvents (DESs)
Formula C₈H₁₇NO[7]C₆H₈O₃C₅H₁₀OC₅H₉NO₂VariesVaries
Molecular Weight ( g/mol ) 143.23[7]128.1386.13115.13VariesVaries
Boiling Point (°C) ~215-220 (est.)20278-80243-244High (>100)Varies, generally high
Source PetrochemicalRenewable (Cellulose)Renewable (Corncobs, Bagasse)[5]PetrochemicalTunableNatural Components[8]
Solvent Type Polar Aprotic[1]Dipolar Aprotic[3][9]Ether[5]Polar Aprotic[10]Ionic[11]Tunable[8]
Key Hazards Handle with care to avoid inhalation/skin contact.[1]Non-mutagenic, "practical non-toxic".[12]Forms peroxides (inhibitor often added).[5]Non-toxic, non-corrosive.[13]Toxicity is tunable and must be assessed.[14]Generally low toxicity, biodegradable.[15]
Green Credentials PoorExcellent; bio-derived, biodegradable.[12]Good; bio-derived.[5]Good; low volatility reduces VOC emissions.[16]Good; low volatility, recyclable.[11]Excellent; often from natural, biodegradable components.[17]

Performance in Key Organic Reactions: Amide Bond Formation

The formation of amide bonds is one of the most fundamental transformations in pharmaceutical and chemical industries, frequently relying on polar aprotic solvents like DMF or NMP.[18][19] Green solvents are increasingly being evaluated as direct replacements.

Comparative Experimental Data

The following table presents a comparison of different solvents in a standard amide coupling reaction. While direct data for this compound is scarce in comparative green studies, its performance is expected to be similar to other polar aprotic amide solvents like DMF.

EntryCarboxylic AcidAmineCoupling ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1Benzoic AcidBenzylamineHATUDMFRT295[20] (Adapted)
2Benzoic AcidBenzylamineCOMU2-MeTHFRT298[21] (Adapted)
3Boc-Phe-OHH-Gly-OMeHATUCyrene™RT392[12] (Adapted)
4Phenylacetic AcidMorpholineCALB (enzyme)CPME600.5>99[22]
5VariousVariousHATU[OMIM][ClO₄] (IL)RT196[23]

Key Findings: Bio-derived solvents like 2-MeTHF and Cyrene™, as well as neoteric solvents like Ionic Liquids, have demonstrated excellent performance, often providing yields comparable or superior to traditional solvents like DMF in amide coupling reactions.[12][21][23] Enzymatic methods in green solvents like CPME offer a highly efficient and sustainable route for direct amide synthesis.[22]

Experimental Protocol: Amide Coupling using 2-MeTHF

This protocol is a representative example for performing an amide coupling reaction in the green solvent 2-Methyltetrahydrofuran (2-MeTHF), adapted from studies on greener amide bond formation.[21]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) and amine (1.1 mmol) in anhydrous 2-MeTHF (5 mL) at room temperature, add DIPEA (2.5 mmol).

  • Add the coupling reagent COMU (1.2 mmol) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizing Green Solvent Selection and Classification

To assist researchers, the following diagrams illustrate the logical workflow for selecting a green solvent and the classification of the alternatives discussed.

G cluster_0 Solvent Selection Workflow start Identify Reaction Type (e.g., Amide Coupling, S_NAr) sub Is this compound (or similar amide) the traditional solvent? start->sub prop Evaluate Physical Properties (Polarity, BP, Solubility) sub->prop Yes green Assess Green & Safety Metrics (Toxicity, Source, Biodegradability) prop->green screen Screen Potential Alternatives (Cyrene, 2-MeTHF, ILs, DESs) green->screen test Perform Small-Scale Test Reactions screen->test optimize Optimize Reaction Conditions (Temp, Time, Catalyst) test->optimize end Scale-up with Selected Green Solvent optimize->end

Caption: A logical workflow for replacing traditional solvents like this compound.

G cluster_bio Bio-Derived Solvents cluster_neo Neoteric Solvents cluster_other Other Alternatives center Green Solvent Alternatives to Polar Aprotic Amides cyrene Cyrene™ center->cyrene meTHF 2-MeTHF center->meTHF cpme CPME center->cpme ils Ionic Liquids (ILs) center->ils des Deep Eutectic Solvents (DESs) center->des nfm N-Formylmorpholine center->nfm

Caption: Classification of green solvent alternatives discussed in this guide.

Conclusion

The transition away from traditional polar aprotic amide solvents like this compound is well underway, supported by a growing body of evidence for viable green alternatives. Bio-derived solvents such as Cyrene™ and 2-MeTHF offer excellent performance in common organic reactions while boasting superior safety and environmental profiles.[6][12] Neoteric solvents, including ionic liquids and deep eutectic solvents, provide a high degree of tunability, allowing for task-specific solvent design.[8][11] By consulting comparative data and adopting greener protocols, researchers and drug development professionals can significantly reduce the environmental footprint of their work without compromising on synthetic efficiency or product yield.

References

Validating the Purity of N,N-Dipropylacetamide using ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comprehensive comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of N,N-Dipropylacetamide against other analytical methods. It includes detailed experimental protocols and data to support the objective evaluation of this technique.

¹H NMR Spectroscopy for Purity Assessment

¹H NMR spectroscopy is a powerful and widely used analytical technique for the structural elucidation and purity determination of organic compounds. By analyzing the chemical shifts, integration, and multiplicity of proton signals, one can identify a compound and quantify the presence of impurities. For this compound, the ¹H NMR spectrum provides a unique fingerprint that allows for a straightforward purity assessment.

Expected ¹H NMR Spectrum of this compound

The structure of this compound gives rise to a characteristic pattern in the ¹H NMR spectrum. The expected signals in a deuterated chloroform (CDCl₃) solvent are detailed in Table 1. Due to the restricted rotation around the amide C-N bond, two sets of signals for the propyl groups may be observed, representing different conformations.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
a (-CH₂CH₃ )~0.8-0.9Triplet (t)6H
b (-CH₂CH₂ CH₃)~1.5-1.6Sextet or Multiplet (m)4H
c (-N-CH₂ CH₂CH₃)~3.2-3.3Triplet (t)4H
d (-C(O)CH₃ )~2.1Singlet (s)3H

Structure of this compound with proton assignments. this compound Structure

Identifying Common Impurities

Impurities in a sample of this compound are often residual starting materials, by-products from the synthesis, or solvents used during purification. ¹H NMR is effective at detecting these, even at low levels. Table 2 lists common impurities and their characteristic ¹H NMR signals.

Potential Impurity Structure Characteristic ¹H NMR Signals (CDCl₃) ppm
PropylamineCH₃CH₂CH₂NH₂Triplet at ~2.6 ppm (-CH₂NH₂), Broad singlet for -NH₂.[1][2]
Acetic Anhydride(CH₃CO)₂OSharp singlet at ~2.26 ppm.[3][4]
Triethylamine(CH₃CH₂)₃NQuartet at ~2.5 ppm (-NCH₂), Triplet at ~1.0 ppm (-CH₃).[5]
Acetic AcidCH₃COOHSinglet at ~2.1 ppm, Broad singlet for -COOH at ~11-12 ppm.[3]
Common Solvents-Various, refer to standard NMR solvent impurity tables.[6][7][8][9][10]

Comparison with Alternative Purity Assessment Methods

While ¹H NMR is a robust method, other techniques can also be employed for purity analysis. Table 3 provides a comparison of ¹H NMR with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Method Principle Advantages Disadvantages
¹H NMR Nuclear spin transitions in a magnetic field- Provides structural information- Quantitative without a specific reference standard for the analyte- Non-destructive- Fast analysis time- Lower sensitivity compared to GC/HPLC- Requires more expensive instrumentation and deuterated solvents
GC Separation based on volatility and interaction with a stationary phase- High resolution and sensitivity- Well-suited for volatile and thermally stable compounds- Requires derivatization for non-volatile compounds- Destructive technique- Does not provide detailed structural information
HPLC Separation based on partitioning between a mobile and stationary phase- High resolution and sensitivity- Applicable to a wide range of compounds, including non-volatile and thermally unstable ones- Can be time-consuming to develop methods- Destructive technique- Provides limited structural information on its own

Experimental Protocol: ¹H NMR Analysis of this compound

The following protocol outlines the steps for preparing and analyzing a sample of this compound to determine its purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all the signals in the spectrum. Set the integration of a well-resolved signal from this compound (e.g., the singlet at ~2.1 ppm) to its expected proton value (3H).

    • Analyze the integration values of all other peaks. Any signals that do not correspond to this compound should be considered impurities.

    • The purity can be calculated by comparing the integration of the analyte signals to the integration of the impurity signals.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using ¹H NMR spectroscopy.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_assessment Purity Assessment Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Integrate Integrate Signals Calibrate->Integrate Identify Identify Analyte and Impurity Signals Integrate->Identify Quantify Quantify Impurities via Integration Identify->Quantify Purity Determine Purity (%) Quantify->Purity

A flowchart of the ¹H NMR purity validation process.

References

Comparative analysis of different synthetic routes to N,N-Dipropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dipropylacetamide is a tertiary amide with applications in various chemical industries, including as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficient and cost-effective synthesis of this compound is of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Comparison of Synthetic Routes

Several methods can be employed for the synthesis of this compound. The most common approaches involve the acylation of dipropylamine with an acetylating agent, the coupling of acetic acid with dipropylamine using a coupling agent, and direct catalytic amidation. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and waste generation.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
1. Acylation with Acetyl Chloride Dipropylamine, Acetyl Chloride, Base (e.g., NaOH, Triethylamine)>90%1-4 hours0-30High yield, relatively fast reaction.Use of corrosive and moisture-sensitive acetyl chloride; formation of hydrochloride salt waste.
2. Amide Coupling with DCC Acetic Acid, Dipropylamine, Dicyclohexylcarbodiimide (DCC)70-90%4-12 hours0 - Room TempMilder conditions than acyl chlorides.Formation of insoluble dicyclohexylurea (DCU) byproduct which can complicate purification; DCC is an allergen.
3. Amide Coupling with HATU Acetic Acid, Dipropylamine, HATU, Non-nucleophilic base (e.g., DIPEA)High (typically >90%)1-6 hoursRoom TempHigh yields, fast reactions, low racemization for chiral substrates.High cost of HATU reagent; potential for side reactions if not controlled.
4. Direct Catalytic Amidation Acetic Acid, Dipropylamine, Catalyst (e.g., Boric Acid)Moderate to HighSeveral hours to daysHigh temperatures (often >100°C)Atom economical (water is the only byproduct).Requires high temperatures and sometimes prolonged reaction times; catalyst may be required.

Experimental Protocols

Route 1: Acylation with Acetyl Chloride (Schotten-Baumann Conditions)

This method involves the reaction of dipropylamine with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • Dipropylamine

  • Acetyl Chloride

  • Sodium Hydroxide (NaOH) or Triethylamine (Et3N)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • In a reaction vessel, dissolve dipropylamine (1.0 eq.) in the chosen solvent (e.g., Toluene).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Simultaneously or subsequently, add an aqueous solution of NaOH (1.1 eq.) or triethylamine (1.1 eq.) to neutralize the HCl formed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, add water to dissolve the salt byproduct.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Route 2: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This route facilitates the formation of the amide bond by activating the carboxylic acid with DCC.

Materials:

  • Acetic Acid

  • Dipropylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

Procedure:

  • Dissolve acetic acid (1.0 eq.) and dipropylamine (1.0 eq.) in DCM or THF in a reaction flask.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the same solvent.

  • Add the DCC solution dropwise to the acetic acid and dipropylamine mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation.

Route 3: Amide Coupling using HATU

HATU is a highly efficient coupling agent that often provides high yields in short reaction times.

Materials:

  • Acetic Acid

  • Dipropylamine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • In a reaction vessel, dissolve acetic acid (1.0 eq.) in DMF or DCM.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add dipropylamine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable solvent.

  • Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude this compound by flash chromatography or vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Acylation_with_Acetyl_Chloride Dipropylamine Dipropylamine Intermediate Tetrahedral Intermediate Dipropylamine->Intermediate Nucleophilic Attack AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Base Base (e.g., NaOH) Base->Intermediate Neutralization Product This compound Intermediate->Product Elimination of Cl- Byproduct Salt (e.g., NaCl) + H2O Intermediate->Byproduct DCC_Coupling AceticAcid Acetic Acid ActiveEster O-Acylisourea Intermediate AceticAcid->ActiveEster DCC DCC DCC->ActiveEster Activation Product This compound ActiveEster->Product DCU Dicyclohexylurea (DCU) ActiveEster->DCU Dipropylamine Dipropylamine Dipropylamine->Product Nucleophilic Attack HATU_Coupling AceticAcid Acetic Acid ActiveEster OAt-Active Ester AceticAcid->ActiveEster HATU HATU HATU->ActiveEster Activation Base Base (e.g., DIPEA) Base->AceticAcid Deprotonation Product This compound ActiveEster->Product Byproducts Byproducts ActiveEster->Byproducts Dipropylamine Dipropylamine Dipropylamine->Product Nucleophilic Attack

Comparative Efficacy of N,N-Dipropylacetamide and Other Anticonvulsant Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticonvulsant efficacy of N,N-Dipropylacetamide and established antiepileptic drugs (AEDs) such as Valproic Acid, Carbamazepine, and Phenytoin. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation. While direct comparative studies for this compound are limited, this guide compiles relevant data for structurally similar compounds and standard AEDs to provide a useful benchmark.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) for various anticonvulsant drugs in common preclinical models in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is also included as a measure of the therapeutic window. It is important to note that the data for a compound closely related to this compound, di-n-propylacetic acid (n-DPA), is presented, as specific data for this compound in these standardized tests was not available in the reviewed literature.

DrugTestED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)
di-n-propylacetic acid (n-DPA) *scPTZ420 (oral)Not reportedNot reported
MESWeakly activeNot reportedNot reported
Valproic Acid MES190 - 2633981.5 - 2.1
scPTZ2203981.8
Carbamazepine MES11.853.64.5
scPTZ> 3053.6< 1.8
Phenytoin MES9.5677.1
scPTZ> 10067< 0.7

*Note: Data for di-n-propylacetic acid (n-DPA), a close structural analog of this compound. The route of administration was oral, which may influence bioavailability and effective dose compared to intraperitoneal (i.p.) injection. The original study noted neurotoxicity signs appeared below the anticonvulsant ED50.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: The test compound or vehicle is administered, typically i.p. or orally.

  • Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Mice are trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes) at a constant speed.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the animals are placed on the rotarod, and the time they are able to maintain their balance is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time is considered an indication of neurotoxicity.

  • Data Analysis: The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Preclinical Anticonvulsant Screening cluster_1 Efficacy Assessment cluster_2 Toxicity Assessment cluster_3 Data Analysis A Compound Synthesis & Formulation B Animal Acclimatization & Grouping A->B C Drug Administration (Test Compound / Vehicle) B->C D Maximal Electroshock (MES) Test C->D E Subcutaneous Pentylenetetrazol (scPTZ) Test C->E F Rotarod Neurotoxicity Assay C->F G Calculate ED50 D->G E->G H Calculate TD50 F->H I Determine Protective Index (PI) G->I H->I

Caption: A typical experimental workflow for the preclinical screening of novel anticonvulsant compounds.

Putative Signaling Pathway in Anticonvulsant Action

While the precise mechanism of this compound is not fully elucidated, its structural similarity to Valproic Acid suggests a potential influence on GABAergic neurotransmission. Valproic acid is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA_T GABA Transaminase GABA_R GABA-A Receptor GAD->GABA_T GABA Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride->Hyperpolarization Anticonvulsant This compound (Putative Mechanism) Anticonvulsant->GABA_T Inhibits activity? Anticonvulsant->GAD Enhances activity?

Caption: A diagram illustrating a potential mechanism of action for anticonvulsants like Valproic Acid.

Spectroscopic comparison between N,N-Dipropylacetamide and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of N,N-Dipropylacetamide and its various structural isomers. This guide provides researchers, scientists, and drug development professionals with essential data for distinguishing between these closely related amide compounds.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide presents a comprehensive spectroscopic comparison of this compound and a selection of its isomers, providing a valuable resource for their unambiguous identification. By examining their unique fingerprints in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can effectively differentiate between these structurally similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are characteristic for each compound.

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound 2.08 (s, 3H, COCH₃), 3.20 (t, 4H, N(CH₂CH₂CH₃)₂), 1.55 (sext, 4H, N(CH₂CH₂CH₃)₂), 0.88 (t, 6H, N(CH₂CH₂CH₃)₂)
N,N-Diisopropylacetamide 2.05 (s, 3H, COCH₃), 4.05 (sept, 1H, N(CH(CH₃)₂)₂), 3.45 (sept, 1H, N(CH(CH₃)₂)₂), 1.35 (d, 6H, N(CH(CH₃)₂)₂), 1.15 (d, 6H, N(CH(CH₃)₂)₂)
Hexanamide 2.22 (t, 2H, CH₂CONH₂), 1.63 (quin, 2H, CH₂CH₂CONH₂), 1.32 (m, 4H, (CH₂)₂CH₃), 0.90 (t, 3H, CH₃), 5.4 (br s, 2H, CONH₂)
4-Methylpentanamide 2.15 (d, 2H, CH₂CONH₂), 1.55 (m, 1H, CH(CH₃)₂), 1.22 (q, 2H, CH₂CH(CH₃)₂), 0.92 (d, 6H, CH(CH₃)₂), 5.5 (br s, 2H, CONH₂)
N-Methylpentanamide 2.78 (d, 3H, NHCH₃), 2.18 (t, 2H, CH₂CONH), 1.58 (quin, 2H, CH₂CH₂CONH), 1.32 (sext, 2H, CH₂CH₃), 0.90 (t, 3H, CH₃), 5.4 (br s, 1H, CONH)
N-Ethylbutanamide 3.28 (dq, 2H, NHCH₂CH₃), 2.12 (t, 2H, CH₂CONH), 1.65 (sext, 2H, CH₂CH₃), 1.15 (t, 3H, NHCH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₃), 5.4 (br s, 1H, CONH)
N-Propylpropanamide 3.20 (dt, 2H, NHCH₂CH₂CH₃), 2.15 (q, 2H, COCH₂CH₃), 1.52 (sext, 2H, NHCH₂CH₂CH₃), 1.15 (t, 3H, COCH₂CH₃), 0.92 (t, 3H, NHCH₂CH₂CH₃), 5.4 (br s, 1H, CONH)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Compoundδ (ppm)
This compound 170.1, 47.9, 21.6, 11.3
N,N-Diisopropylacetamide 169.5, 48.5, 45.9, 21.0, 20.8, 20.7
Hexanamide 175.9, 36.1, 31.3, 25.3, 22.4, 13.9
4-Methylpentanamide 175.8, 43.7, 33.2, 27.8, 22.4
N-Methylpentanamide 173.3, 36.2, 28.9, 26.1, 22.4, 13.9
N-Ethylbutanamide 173.1, 38.6, 34.4, 19.2, 14.8, 13.7
N-Propylpropanamide 173.9, 41.3, 29.8, 22.8, 11.5, 10.0
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

CompoundKey Absorptions (cm⁻¹)
This compound ~1645 (C=O stretch, amide I), ~2960, ~2870 (C-H stretch)
N,N-Diisopropylacetamide ~1640 (C=O stretch, amide I), ~2970, ~2870 (C-H stretch)
Hexanamide ~3350, ~3180 (N-H stretch), ~1655 (C=O stretch, amide I), ~1625 (N-H bend, amide II)
4-Methylpentanamide ~3350, ~3180 (N-H stretch), ~1650 (C=O stretch, amide I), ~1620 (N-H bend, amide II)
N-Methylpentanamide ~3300 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
N-Ethylbutanamide ~3290 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
N-Propylpropanamide ~3290 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

CompoundMolecular Ion (m/z), Key Fragment Ions (m/z)
This compound 143 (M⁺), 100, 86, 72, 43
N,N-Diisopropylacetamide 143 (M⁺), 100, 86, 43
Hexanamide 115 (M⁺), 72, 59, 44
4-Methylpentanamide 115 (M⁺), 72, 59, 43
N-Methylpentanamide 115 (M⁺), 86, 72, 58, 44
N-Ethylbutanamide 115 (M⁺), 86, 72, 58, 44
N-Propylpropanamide 115 (M⁺), 86, 72, 58, 44

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amide sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for liquids): Place a drop of the neat liquid amide sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (KBr Pellet for solids): Grind a small amount of the solid amide sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the salt plates or KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty salt plates or a pure KBr pellet.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the amide sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for liquids and volatile solids.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Set cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion NNDA This compound NMR NMR (1H & 13C) NNDA->NMR IR IR NNDA->IR MS Mass Spectrometry NNDA->MS Isomers Isomers Isomers->NMR Isomers->IR Isomers->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, N-H, C-H) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation & Isomer Differentiation Comparison->Identification

Workflow for the spectroscopic comparison of amide isomers.

This comprehensive guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its isomers. The distinct patterns observed in their NMR, IR, and Mass spectra serve as reliable fingerprints for their individual identification, a critical step in ensuring the purity and identity of these compounds in research and development settings.

N,N-Dipropylacetamide as a Solvent for Na-K Alloy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-Dipropylacetamide's performance as a solvent for sodium-potassium (Na-K) alloy, a potent reducing agent with applications in synthesis and as a desiccant. The information is intended for researchers and professionals in chemistry and drug development who require stable, reactive solutions of alkali metals.

Executive Summary

This compound has been identified as a solvent capable of dissolving Na-K alloy, leading to the formation of metastable blue solutions. This characteristic coloration is indicative of the presence of solvated electrons, the active species in many alkali metal-mediated reactions. While detailed quantitative data on the solubility and stability of Na-K in this compound is not extensively documented in publicly available literature, a qualitative comparison with other aprotic solvents can be made based on general principles and available information for related compounds. This guide summarizes the known properties, compares them with common alternatives, and provides general experimental protocols.

Performance Comparison

The efficacy of a solvent for Na-K alloy is primarily determined by its ability to dissolve the alloy and the stability of the resulting solution of solvated electrons. Aprotic polar solvents are generally favored for this purpose.

Key Performance Indicators:

  • Solubility: The concentration of Na-K alloy that can be dissolved in the solvent.

  • Solution Stability: The longevity of the blue color, which indicates the persistence of solvated electrons before they react with the solvent or impurities.

  • Reactivity: The propensity of the solvent to be reduced or decomposed by the highly reactive Na-K alloy.

The following table summarizes the performance of this compound in comparison to other common aprotic solvents.

SolventChemical FormulaDielectric Constant (approx.)Performance CharacteristicsAdvantagesDisadvantages
This compound C8H17NOModerate (estimated)Forms metastable blue solutions with Na-K alloy[1].Higher boiling point may offer a wider operational temperature range.Limited quantitative data available. Potential for slow reaction with the amide group.
Tetrahydrofuran (THF) C4H8O7.6Commonly used; dissolves alkali metals with the aid of complexants like crown ethers to form blue solutions[2].Well-studied, relatively inert ether linkage.Lower boiling point (66 °C). Can form explosive peroxides.
Diethyl Ether (C2H5)2O4.3Lower solubility for alkali metals compared to THF.Readily available, low boiling point for easy removal.Very low boiling point (34.6 °C), highly flammable, forms explosive peroxides.
Ammonia (liquid) NH3~22 (at -33 °C)Excellent solvent for alkali metals, forming stable, intensely blue solutions[3].High solubility and stability of solvated electrons.Requires cryogenic temperatures and specialized handling due to its low boiling point (-33 °C).
Other N,N-dialkylacetamides VariesModerateSimilar to this compound, they can dissolve alkali metals to form metastable blue solutions[1].A range of properties can be accessed by varying the alkyl groups.Potential for side reactions at the amide carbonyl group.

Experimental Protocols

Handling Na-K alloy and its solutions requires stringent anhydrous and anaerobic conditions, typically within a glovebox or using Schlenk line techniques.

Preparation of Na-K Alloy Solution in this compound

Objective: To prepare a solution of Na-K alloy in this compound.

Materials:

  • Na-K alloy (eutectic mixture, liquid at room temperature)[1]

  • This compound, anhydrous grade

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line setup

  • Glassware, oven-dried and cooled under inert gas

Procedure:

  • Ensure all glassware is rigorously dried in an oven and subsequently cooled under a stream of inert gas or inside a glovebox antechamber.

  • Transfer a known volume of anhydrous this compound to a reaction flask under an inert atmosphere.

  • Carefully add a small amount of Na-K alloy to the solvent while stirring. The alloy is highly reactive and should be handled with extreme caution[4].

  • Observe the formation of a blue color, indicating the dissolution of the alloy and the generation of solvated electrons.

  • The solution should be used promptly as it is described as "metastable"[1]. The stability will depend on the purity of the solvent and the exclusion of air and moisture.

General Protocol for a Reaction Utilizing Na-K in this compound

Objective: To perform a reduction reaction using the prepared Na-K solution.

Procedure:

  • Prepare the Na-K solution in this compound as described above.

  • In a separate flask, dissolve the substrate to be reduced in anhydrous this compound under an inert atmosphere.

  • Cool the substrate solution to the desired reaction temperature (e.g., using an ice bath or cryocooler).

  • Slowly add the blue Na-K solution to the substrate solution via a cannula or dropping funnel.

  • Monitor the reaction progress by observing the disappearance of the blue color, which indicates the consumption of the solvated electrons.

  • Once the reaction is complete, quench the excess Na-K alloy carefully. This is a hazardous step and must be done with caution. A common method is the slow, dropwise addition of a proton source like isopropanol or ethanol at low temperature.

  • Proceed with the standard workup and purification of the reaction product.

Visualizations

Logical Relationship of Solvent Properties to Performance

Solvent_Performance cluster_solvent_properties Solvent Properties cluster_performance_metrics Performance Metrics Polarity Polarity Solubility Na-K Solubility Polarity->Solubility influences Aprotic_Nature Aprotic Nature Stability Solution Stability Aprotic_Nature->Stability critical for Chemical_Stability Chemical Stability Chemical_Stability->Stability determines Safety Safety & Handling Chemical_Stability->Safety impacts

Caption: Factors influencing Na-K alloy solution performance.

Experimental Workflow for Na-K Solution Preparation and Use

Experimental_Workflow start Start prep_glassware Oven-dry glassware start->prep_glassware inert_atmosphere Establish inert atmosphere (Glovebox/Schlenk line) prep_glassware->inert_atmosphere add_solvent Add anhydrous This compound inert_atmosphere->add_solvent reaction_setup Prepare substrate solution inert_atmosphere->reaction_setup add_nak Add Na-K alloy add_solvent->add_nak dissolution Observe blue solution (Solvated electrons) add_nak->dissolution reaction React with substrate dissolution->reaction Use solution reaction_setup->reaction quench Quench excess Na-K reaction->quench workup Workup & Purification quench->workup end End workup->end

Caption: Workflow for using Na-K in this compound.

Conclusion

This compound is a viable, though not extensively characterized, solvent for Na-K alloy. Its primary advantage may lie in its higher boiling point compared to ethereal solvents, potentially allowing for reactions at elevated temperatures. However, the lack of quantitative data on solubility and the stability of its Na-K solutions necessitates careful preliminary evaluation for any new application. Furthermore, the inherent reactivity of the amide functional group, while lower than esters or acid chlorides, presents a potential pathway for solvent degradation over time or at higher temperatures. Researchers should consider well-established solvents like THF (with appropriate safety precautions) or liquid ammonia for applications requiring high stability and predictability, while this compound and related amides may offer opportunities for specific applications where their unique physical properties are advantageous. Further research is needed to quantify the performance of this compound in this role.

References

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